SP-100030
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SP-100030 in T Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SP-100030, a potent and selective inhibitor of key signaling pathways in T lymphocytes. This compound has demonstrated significant immunosuppressive activity by targeting the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical for T cell activation, proliferation, and cytokine production. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the affected signaling cascades.
Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1 in T Cells
This compound exerts its immunosuppressive effects primarily through the dual inhibition of NF-κB and AP-1 transcriptional activity within T cells.[1] NF-κB is a pivotal transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines, and is essential for the activation, survival, and differentiation of inflammatory T cells.[2] this compound has been shown to be a potent, T cell-specific inhibitor of NF-κB activation.[2][3] This selectivity for T cells suggests a potential for potent immunosuppression with reduced toxicity compared to less specific NF-κB inhibitors.[2][3]
The compound effectively suppresses the expression of NF-κB-driven genes and has been observed to decrease the intensity of both the p50 and p65 supershifted bands in electrophoretic mobility shift assays (EMSA), indicating a direct impact on NF-κB DNA binding.[2] In addition to its effects on NF-κB, this compound also inhibits the activity of AP-1, another critical transcription factor involved in T cell activation and cytokine gene expression.[1][4] This dual inhibitory action on two major inflammatory transcription factors contributes to its robust immunosuppressive properties.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's activity in T cells.
| Parameter | Cell Line | Value | Reference |
| IC50 (NF-κB Reporter Assay) | Jurkat | 30 nM | [2][3] |
| IC50 (NF-κB & AP-1 Transcriptional Activity) | Not Specified | 50 nM | [1][5] |
| Effective Concentration (EMSA) | Jurkat | 1 µM | [2][3] |
| In Vivo Study | Model | Dosage | Effect | Reference |
| Arthritis Severity | Murine Collagen-Induced Arthritis | 10 mg/kg/day i.p. | Significantly decreased arthritis severity (p < 0.001) | [3] |
| Lymphocyte Influx | Rat Model of Asthma | 20 mg kg(-1) day(-1) for 3 days i.p. | Inhibited BAL lymphocyte influx (P<0.03) and specifically reduced CD8(+) T-cell infiltration (P<0.03) | [4] |
Signaling Pathways Modulated by this compound
This compound's primary molecular targets are the transcription factors NF-κB and AP-1. By inhibiting their activity, this compound effectively blocks the downstream expression of numerous genes crucial for T cell function.
NF-κB Signaling Pathway in T Cells
Upon T cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimers (typically p50/p65 in the canonical pathway), allowing them to translocate to the nucleus and initiate the transcription of target genes, including IL-2, TNF-α, and IL-8. This compound intervenes in this pathway, leading to the suppression of these key cytokines.
AP-1 Signaling Pathway in T Cells
The AP-1 transcription factor is a heterodimer composed of proteins from the Jun and Fos families. Its activation in T cells is also triggered by TCR engagement and co-stimulatory signals, leading to the activation of MAPK cascades (ERK, JNK, p38). These kinases phosphorylate and activate AP-1 components, which then translocate to the nucleus to regulate the expression of genes involved in T cell proliferation and differentiation. This compound's inhibitory effect on AP-1 further contributes to its immunosuppressive profile.
References
- 1. SP 100030 | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
SP-100030: A T-Cell Specific Dual Inhibitor of NF-κB and AP-1 for Inflammatory Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SP-100030 is a potent, small-molecule compound that functions as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] With a strong selectivity for T-cells, this compound has demonstrated significant potential in preclinical models of inflammatory diseases, including rheumatoid arthritis. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Function and Mechanism of Action
This compound exerts its therapeutic effects by simultaneously inhibiting two critical transcription factors, NF-κB and AP-1, which are pivotal in the inflammatory response.[1] In T-lymphocytes, the activation of the T-cell receptor (TCR) by antigen-presenting cells triggers a cascade of intracellular signaling events. This signaling culminates in the activation of IκB kinase (IKK) and various Mitogen-Activated Protein Kinases (MAPKs) such as JNK. IKK activation leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer to translocate to the nucleus. Concurrently, MAPK pathways activate AP-1 (a heterodimer typically composed of c-Fos and c-Jun). Both NF-κB and AP-1 then bind to their respective DNA response elements in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines like Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound effectively blocks these transcriptional activities, thereby suppressing the inflammatory cascade.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Jurkat T-cells
| Parameter | Value | Cell Line | Assay | Reference |
| NF-κB Inhibition (IC50) | 30 nM | Jurkat | Luciferase Reporter Assay | [1] |
| AP-1 Inhibition (IC50) | 50 nM | Jurkat | Not Specified | |
| IL-2 Production Inhibition | Concentration-dependent | Jurkat | ELISA / RT-PCR | [1] |
| IL-8 Production Inhibition | Concentration-dependent | Jurkat | ELISA / RT-PCR | [1] |
| TNF-α Production Inhibition | Concentration-dependent | Jurkat | ELISA / RT-PCR | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Parameter | Treatment Group | Control Group | p-value | Study Duration | Reference |
| Mean Arthritis Score | 5.6 ± 1.7 | 9.8 ± 1.5 | < 0.001 | Day 21 to Day 34 | [1] |
Experimental Protocols
NF-κB and AP-1 Inhibition Assay (Luciferase Reporter Assay in Jurkat T-cells)
This protocol is designed to quantify the inhibitory effect of this compound on NF-κB and AP-1 transcriptional activity in a T-cell line.
Methodology:
-
Cell Culture and Transfection:
-
Jurkat T-cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a luciferase reporter plasmid containing multiple copies of either the NF-κB or AP-1 response element upstream of the luciferase gene. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.
-
-
Compound Treatment and Cell Stimulation:
-
Transfected cells are pre-incubated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours.
-
Cells are then stimulated with Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Phytohemagglutinin (PHA) (e.g., 1 µg/mL) to activate the NF-κB and AP-1 signaling pathways.
-
-
Luciferase Activity Measurement:
-
After a 6-16 hour incubation period, cells are harvested and lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.
-
-
Data Analysis:
-
The IC50 value, the concentration of this compound that causes 50% inhibition of luciferase activity, is calculated from the dose-response curve.[1]
-
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of pro-inflammatory cytokines by Jurkat T-cells.
Methodology:
-
Cell Culture and Treatment:
-
Jurkat T-cells are seeded in 24-well plates.
-
Cells are pre-treated with different concentrations of this compound for 1-2 hours.
-
Cells are then stimulated with PMA and PHA to induce cytokine production.
-
-
Supernatant Collection:
-
After 24 hours of incubation, the cell culture supernatant is collected by centrifugation.
-
-
ELISA:
-
The concentrations of IL-2, IL-8, and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The inhibition of cytokine production is expressed as a percentage of the control (stimulated cells without this compound).
-
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo protocol evaluates the therapeutic efficacy of this compound in a widely used animal model of rheumatoid arthritis.[1]
Methodology:
-
Induction of Arthritis:
-
Male DBA/1J mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[3][4]
-
-
Compound Administration:
-
Treatment with this compound (10 mg/kg/day, intraperitoneal injection) or vehicle control is initiated on day 21, coinciding with the booster immunization, and continues daily until the end of the study (day 34).[1]
-
-
Clinical Assessment:
-
The severity of arthritis in each paw is scored visually on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, and 4 = maximal inflammation with deformity. The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).
-
-
Histological Analysis:
-
At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: T-cell receptor signaling cascade leading to NF-κB and AP-1 activation and its inhibition by this compound.
Experimental Workflow Diagram
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The NF-κB signaling network in the life of T cells [frontiersin.org]
- 3. chondrex.com [chondrex.com]
- 4. resources.amsbio.com [resources.amsbio.com]
SP-100030: A Dual Inhibitor of NF-κB and AP-1 Transcription Factors - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a potent small molecule inhibitor that demonstrates dual activity against two critical transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are pivotal regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory cytokines and other mediators. By simultaneously targeting both NF-κB and AP-1, this compound presents a comprehensive approach to modulating inflammatory signaling pathways. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.
Introduction
Chronic inflammatory and autoimmune diseases represent a significant challenge in modern medicine. The transcription factors NF-κB and AP-1 are key drivers of the inflammatory processes underlying many of these conditions.[1] NF-κB is a master regulator of innate and adaptive immunity, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] Similarly, AP-1 is involved in a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The simultaneous inhibition of both pathways offers a promising therapeutic strategy for a variety of inflammatory disorders.
This compound, a pyrimidinecarboxamide compound, has emerged as a potent dual inhibitor of NF-κB and AP-1.[2][3] It has shown significant efficacy in preclinical models of arthritis and asthma, primarily through its T-cell specific inhibitory activity.[1][4] This document serves as a comprehensive technical resource for researchers and drug development professionals interested in the preclinical profile of this compound.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the transcriptional activity of both NF-κB and AP-1. This dual inhibition leads to a broad suppression of pro-inflammatory gene expression.
NF-κB Signaling Pathway
The NF-κB signaling cascade is a central pathway in the inflammatory response. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the freed NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.
AP-1 Signaling Pathway
The AP-1 transcription factor is typically a heterodimer of proteins belonging to the Jun and Fos families. Its activation is mediated by several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38). Upon activation by various stimuli, these kinases phosphorylate Jun and Fos proteins, leading to the formation of the active AP-1 complex, which then translocates to the nucleus to regulate gene expression.
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Target | IC50 | Reference |
| Transcriptional Activity | Jurkat T-cells | NF-κB | 50 nM | [2][3][5] |
| Transcriptional Activity | Jurkat T-cells | AP-1 | 50 nM | [2][3][5] |
| Luciferase Reporter Assay | Jurkat T-cells | NF-κB | 30 nM | [1] |
| Cytokine Production (IL-2) | Jurkat T-cells | - | ~30 nM | [5] |
| Cytokine Production (IL-8) | Jurkat T-cells | - | ~30 nM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Murine Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p. | Significantly decreased arthritis severity. | [1][5] |
| Rat Model of Cancer Cachexia | 5 mg/kg/day, s.c. | Ameliorated muscle wasting. | [2] |
| Rat Model of Allergen-Induced Asthma | 20 mg/kg/day, i.p. | Inhibited BAL lymphocyte influx and CD8+ T-cell infiltration. | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from the primary literature.
NF-κB and AP-1 Luciferase Reporter Gene Assay
This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB or AP-1.
-
Cell Line: Jurkat T-cells stably transfected with a luciferase reporter gene under the control of an NF-κB or AP-1 response element.
-
Protocol:
-
Seed the transfected Jurkat cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) to activate the NF-κB and AP-1 pathways.
-
Incubate the cells for 5-6 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in luciferase activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the binding of transcription factors to specific DNA sequences.
-
Objective: To determine if this compound inhibits the binding of NF-κB to its DNA consensus sequence.
-
Protocol:
-
Prepare nuclear extracts from Jurkat T-cells treated with or without this compound and stimulated with PMA/PHA.
-
Synthesize and label a double-stranded DNA oligonucleotide containing the NF-κB binding site with a radioactive or fluorescent probe.
-
Incubate the nuclear extracts with the labeled probe.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of NF-κB DNA binding.[1]
-
Cytokine Production Assays (ELISA and RT-PCR)
These assays quantify the effect of this compound on the production of pro-inflammatory cytokines at the protein and mRNA levels.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Culture Jurkat T-cells and pre-treat with this compound.
-
Stimulate the cells with PMA/PHA.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines (e.g., IL-2, IL-8, TNF-α) in the supernatant using commercially available ELISA kits.
-
-
RT-PCR (Reverse Transcription Polymerase Chain Reaction):
-
Isolate total RNA from Jurkat T-cells treated as described for the ELISA.
-
Reverse transcribe the RNA into cDNA.
-
Perform real-time PCR using primers specific for the cytokine genes of interest (e.g., IL-2, IL-8, TNF-α) and a housekeeping gene for normalization.
-
Quantify the relative mRNA expression levels to determine the effect of this compound on cytokine gene transcription.
-
Conclusion
This compound is a potent dual inhibitor of the NF-κB and AP-1 transcription factors, demonstrating significant anti-inflammatory effects in a range of preclinical models. Its T-cell specific activity suggests a potential for targeted immunosuppression with a favorable safety profile. The data and protocols presented in this technical guide provide a solid foundation for further investigation and development of this compound and similar dual-pathway inhibitors for the treatment of inflammatory and autoimmune diseases.
References
- 1. licorbio.com [licorbio.com]
- 2. Quantification of cytokine mRNA expression by RT PCR in samples of previously frozen blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. med.upenn.edu [med.upenn.edu]
An In-Depth Technical Guide to the Immunosuppressive Properties of SP-100030
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SP-100030 is a potent and selective small molecule inhibitor with significant immunosuppressive properties. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols for the pivotal assays cited. The core of this compound's activity lies in its dual inhibition of two critical transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), with a noteworthy specificity for T-cells. This targeted action makes this compound a compelling candidate for further investigation in the context of autoimmune diseases and other inflammatory conditions.
Core Mechanism of Action: Dual Inhibition of NF-κB and AP-1
This compound exerts its immunosuppressive effects by potently inhibiting the transcriptional activity of both NF-κB and AP-1.[1] These transcription factors are crucial regulators of the inflammatory response, controlling the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[1] A key characteristic of this compound is its T-cell specific inhibitory action, which allows for targeted immunosuppression with potentially fewer off-target effects compared to broader immunosuppressive agents.[1][2]
The inhibitory action of this compound on NF-κB has been shown to decrease the intensity of both the p50 and p65 supershifted bands in Electrophoretic Mobility Shift Assays (EMSA), indicating a direct interference with the DNA binding of these key NF-κB subunits.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | IC50 Value | Reference |
| NF-κB Transcriptional Activity | Jurkat T-cells | Luciferase Reporter Assay | 30 nM | [1][2] |
| AP-1 Transcriptional Activity | Jurkat T-cells | Luciferase Reporter Assay | 50 nM | |
| NF-κB DNA Binding | PMA/PHA-activated Jurkat cells | EMSA | 1 µM (inhibition) | [1][2] |
| IL-2 Production | Jurkat T-cells | ELISA/RT-PCR | Inhibition observed | [1][2] |
| IL-8 Production | Jurkat T-cells | ELISA/RT-PCR | Inhibition observed | [1][2] |
| TNF-α Production | Jurkat T-cells | ELISA/RT-PCR | Inhibition observed | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1J Mice | 10 mg/kg/day, i.p. | Significantly decreased arthritis severity. | [1][2] |
| Allergen-Induced Airway Inflammation | Brown-Norway Rats | 20 mg/kg/day for 3 days, i.p. | Inhibited lymphocyte influx and CD8+ T-cell infiltration in the airway submucosa; Suppressed mRNA expression for IL-2, IL-5, and IL-10. | [3] |
Detailed Experimental Protocols
In Vitro Assays
This protocol is based on the methodology described for Jurkat cells.[2]
Materials:
-
Jurkat T-cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phytohemagglutinin (PHA)
-
This compound
-
Nuclear extraction buffer
-
NF-κB consensus oligonucleotide probe
-
[γ-³²P]ATP
-
T4 polynucleotide kinase
-
Poly(dI-dC)
-
Binding buffer
-
Non-denaturing polyacrylamide gel
-
Autoradiography film
Procedure:
-
Cell Culture and Treatment: Culture Jurkat T-cells in RPMI 1640 medium. Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for 30 minutes. Stimulate the cells with PMA (50 ng/mL) and PHA (1 µg/mL) for 2 hours.
-
Nuclear Extract Preparation: Harvest the cells and prepare nuclear extracts using a standard protocol. Determine the protein concentration of the nuclear extracts using a Bradford assay.
-
Probe Labeling: End-label the double-stranded NF-κB consensus oligonucleotide with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction: In a final volume of 20 µL, incubate 10 µg of nuclear extract with 1 µg of poly(dI-dC) in binding buffer for 10 minutes on ice. Add the ³²P-labeled NF-κB probe and incubate for an additional 20 minutes at room temperature.
-
Electrophoresis: Resolve the protein-DNA complexes on a 4% non-denaturing polyacrylamide gel in 0.5x TBE buffer.
-
Visualization: Dry the gel and expose it to autoradiography film to visualize the bands.
This protocol is adapted from the methodology used to determine the IC50 of this compound in Jurkat cells.[2]
Materials:
-
Jurkat T-cells
-
NF-κB-luciferase reporter construct (containing multiple NF-κB binding sites upstream of the luciferase gene)
-
Transfection reagent
-
PMA and PHA
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Transfect Jurkat T-cells with the NF-κB-luciferase reporter construct using a suitable transfection reagent.
-
Cell Treatment: 24 hours post-transfection, pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes. Stimulate the cells with PMA (50 ng/mL) and PHA (1 µg/mL) for 5 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Models
This protocol is based on the model used to evaluate the in vivo efficacy of this compound.[2]
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 1% carboxymethyl cellulose)
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize the mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
Treatment: Begin daily intraperitoneal (i.p.) injections of this compound (10 mg/kg) or vehicle on day 21 and continue until the end of the study.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema of the wrist or ankle, 2 = moderate swelling and erythema of the wrist or ankle, 3 = severe swelling and erythema of the entire paw, and 4 = maximal swelling and erythema with joint deformity. The maximum score per mouse is 16.
-
Histological Analysis: At the termination of the study, collect the paws, fix in formalin, decalcify, and embed in paraffin. Section the joints and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammation, pannus formation, and bone erosion.
This protocol is based on the ovalbumin-sensitized Brown-Norway rat model.[3]
Materials:
-
Male Brown-Norway rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Saline
-
This compound
-
Vehicle control
Procedure:
-
Sensitization: Sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide on days 0 and 7.
-
Treatment: Treat the rats with this compound (20 mg/kg/day, i.p.) or vehicle for 3 consecutive days prior to the allergen challenge.
-
Allergen Challenge: On day 14, challenge the rats with an aerosolized solution of OVA in saline for 20 minutes.
-
Bronchoalveolar Lavage (BAL): 24 hours after the challenge, perform a bronchoalveolar lavage by instilling and recovering saline from the lungs.
-
Cell Analysis: Determine the total and differential cell counts (lymphocytes, eosinophils, neutrophils, macrophages) in the BAL fluid.
-
Immunohistochemistry: Perfuse and fix the lungs for immunohistochemical analysis of T-cell infiltration (e.g., CD8+ T-cells) in the airway submucosa.
-
Gene Expression Analysis: Isolate RNA from lung tissue to analyze the mRNA expression of cytokines (e.g., IL-2, IL-5, IL-10) by RT-PCR.
Conclusion
This compound demonstrates significant potential as a T-cell specific immunosuppressive agent through its dual inhibition of the NF-κB and AP-1 transcription factors. The quantitative data from both in vitro and in vivo studies underscore its potency and efficacy in relevant models of inflammatory disease. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and similar targeted immunosuppressive molecules. Further research is warranted to fully elucidate its clinical applicability and long-term safety profile.
References
The In Vivo Anti-Inflammatory Efficacy of SP-100030: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a novel small molecule inhibitor targeting the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB), both of which are pivotal regulators of the inflammatory response. This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of this compound, with a focus on its therapeutic potential in inflammatory disease models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action through signaling pathway and workflow diagrams.
Introduction
Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis and asthma. The transcription factors AP-1 and NF-κB are critical mediators in the inflammatory cascade, regulating the expression of a wide array of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules. This compound has been developed as a dual inhibitor of these pathways, offering a targeted approach to mitigating inflammation. This document collates and presents the available in vivo data for this compound, providing a technical resource for researchers and drug development professionals.
In Vivo Anti-Inflammatory Activity of this compound
The anti-inflammatory properties of this compound have been evaluated in preclinical animal models of asthma and arthritis. The compound has demonstrated significant efficacy in modulating key inflammatory parameters.
Rat Model of Allergen-Induced Asthma
In a Brown-Norway rat model of ovalbumin (OA)-induced allergic asthma, pre-treatment with this compound (20 mg/kg/day, intraperitoneally for 3 days) demonstrated a selective inhibitory effect on lymphocyte-mediated inflammation.[1]
Table 1: Effects of this compound on Inflammatory Cell Infiltration in a Rat Asthma Model [1]
| Parameter | Treatment Group | Outcome | Statistical Significance |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Total Cells | This compound | No significant effect | - |
| Eosinophils | This compound | No significant effect | - |
| Lymphocytes | This compound | Significant reduction in OA-induced influx | P < 0.03 |
| Neutrophils | This compound | No significant effect | - |
| Airway Submucosa | |||
| CD2+ T-cells | This compound | No significant effect | - |
| CD4+ T-cells | This compound | No significant effect | - |
| CD8+ T-cells | This compound | Significant reduction in infiltration | P < 0.03 |
Table 2: Effects of this compound on Cytokine mRNA Expression in a Rat Asthma Model [1]
| Cytokine mRNA | Treatment Group | Outcome | Statistical Significance |
| IL-2 | This compound | Suppression of OA-induced increase | P < 0.05 |
| IL-4 | This compound | No significant effect on OA-induced increase | - |
| IL-5 | This compound | Suppression of OA-induced increase | P < 0.05 |
| IL-10 | This compound | Suppression of OA-induced increase | P < 0.05 |
| IFN-γ | This compound | No significant effect on OA-induced increase | - |
Murine Model of Collagen-Induced Arthritis (CIA)
In a DBA/1J mouse model of collagen-induced arthritis, this compound treatment (10 mg/kg/day, i.p. from day 21) significantly attenuated the severity of the disease.
Table 3: Effect of this compound on Arthritis Severity in a Mouse CIA Model
| Treatment Group | Mean Arthritis Score ± SEM | Statistical Significance vs. Control |
| Control | 9.8 ± 1.5 | - |
| This compound | 5.6 ± 1.7 | P < 0.001 |
Experimental Protocols
Rat Model of Allergen-Induced Asthma
-
Animal Model: Male Brown-Norway rats.
-
Sensitization: Rats are sensitized by intraperitoneal injection of ovalbumin (OA) emulsified in alum on day 0.
-
Drug Administration: this compound (20 mg/kg/day) or vehicle is administered intraperitoneally for 3 consecutive days prior to allergen challenge.[1]
-
Allergen Challenge: On day 14, sensitized rats are challenged with an aerosol of OA.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): 24 hours after challenge, rats are euthanized, and BAL is performed to collect airway inflammatory cells. Total and differential cell counts are determined.
-
Immunohistochemistry: Lung tissue is processed for immunohistochemical analysis of T-cell subset infiltration (CD4+ and CD8+) in the airway submucosa.
-
RT-PCR: Lung tissue is harvested for the analysis of cytokine mRNA expression (IL-2, IL-4, IL-5, IL-10, IFN-γ) by reverse transcription-polymerase chain reaction.
-
Western Blot: Lung tissue lysates are analyzed by Western blot for the expression of total and phosphorylated Jun to confirm AP-1 inhibition.
-
Murine Model of Collagen-Induced Arthritis (CIA)
-
Animal Model: Male DBA/1J mice.
-
Induction of Arthritis: Arthritis is induced by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant, administered intradermally at the base of the tail. A booster immunization is given 21 days later.
-
Drug Administration: this compound (10 mg/kg/day) or vehicle is administered intraperitoneally daily, starting from day 21 after the primary immunization.
-
Outcome Measures:
-
Clinical Assessment: The severity of arthritis is scored visually by evaluating erythema and swelling in each paw.
-
Histological Evaluation: At the end of the study, ankle joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts from synovial tissue are analyzed by EMSA to determine the extent of NF-κB DNA binding activity.
-
Signaling Pathways and Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the activation of the transcription factors NF-κB and AP-1. These pathways are activated by a variety of pro-inflammatory stimuli and regulate the expression of numerous genes involved in the inflammatory response.
Caption: this compound inhibits NF-κB and AP-1 signaling pathways.
Experimental and Logical Workflows
The evaluation of this compound in preclinical models follows a structured workflow from disease induction to data analysis.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
The in vivo data presented in this technical guide demonstrate that this compound is a potent inhibitor of inflammation in relevant preclinical models of asthma and arthritis. Its mechanism of action, through the dual inhibition of NF-κB and AP-1, provides a targeted approach to suppressing the production of key inflammatory mediators. The selective effect on lymphocyte populations in the asthma model and the significant reduction in disease severity in the arthritis model highlight the therapeutic potential of this compound. Further investigation is warranted to fully elucidate its clinical utility in the treatment of inflammatory diseases.
References
SP-100030: A Technical Guide to its Target Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a potent, cell-permeable small molecule that functions as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] With demonstrated efficacy in preclinical models of inflammation and autoimmune disease, this compound exhibits a notable T-cell-specific inhibitory profile.[3][4][5] This document provides a comprehensive analysis of the signaling pathways modulated by this compound, a summary of its quantitative inhibitory activities, and detailed protocols for key experimental procedures used in its characterization.
Introduction
This compound, chemically identified as 2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3ʹ,5ʹ-bis(trifluoromethyl)phenyl)-carboxamide, is a synthetic, conformationally restricted pyrimidinecarboxamide compound.[3][6] It has been identified as a T-cell-specific inhibitor of transcriptional activation, making it a significant tool for research in immunology and a potential therapeutic candidate for T-cell-mediated pathologies.[4][7] The compound's primary mechanism of action is the simultaneous suppression of two critical inflammatory signaling pathways: NF-κB and AP-1.[1] This dual inhibition leads to a downstream reduction in the expression of key pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[1][5]
Core Signaling Pathways
This compound exerts its effects by intervening in the NF-κB and AP-1 signaling cascades. These pathways are central regulators of immune response, inflammation, and cell survival.
NF-κB Pathway Inhibition
The NF-κB pathway is a cornerstone of inflammatory signaling. In resting T-cells, NF-κB dimers (e.g., p50/p65) are held inactive in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation by signals such as TNF-α or T-cell receptor (TCR) activation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This frees NF-κB to translocate to the nucleus, bind to κB response elements in the DNA, and drive the transcription of target genes.
This compound has been shown to inhibit NF-κB-mediated transcriptional activation.[1] Evidence from Electrophoretic Mobility Shift Assays (EMSA) demonstrates that this compound treatment suppresses the DNA binding of NF-κB p50 and p65 subunits in activated T-cells, indicating its intervention at or upstream of nuclear translocation and DNA binding.[5]
AP-1 Pathway Inhibition
The AP-1 transcription factor is a heterodimer typically composed of proteins from the Jun and Fos families. Its activation is regulated by the Mitogen-Activated Protein Kinase (MAPK) cascades, including JNK, ERK, and p38. Upon cellular stimulation, these kinases phosphorylate Jun and Fos proteins (e.g., c-Jun), enhancing their stability and transcriptional activity. The activated AP-1 complex then binds to its DNA response element to regulate genes involved in proliferation and inflammation.
This compound effectively inhibits AP-1-mediated transcription.[1] Studies have confirmed that the compound blocks the allergen-induced expression of phosphorylated c-Jun (phospho-jun) in lung tissue, demonstrating that its mechanism involves interference with the upstream JNK signaling cascade or the phosphorylation event itself.[3]
Quantitative Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity
| Assay Type | Cell Line | Target Pathway | Stimulus | IC₅₀ Value | Reference |
| Luciferase Reporter | Jurkat T-cells | NF-κB | PHA/PMA | 50 nM | [1][3] |
| Luciferase Reporter | Jurkat T-cells | AP-1 | PHA/PMA | 50 nM | [1][3] |
| Luciferase Reporter | Jurkat T-cells | NF-κB | - | ~30 nM | [1][5] |
| Cytokine Production (IL-2, IL-8) | Jurkat T-cells | NF-κB / AP-1 | - | ~30 nM | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |
| DBA/1J Mice | Collagen-Induced Arthritis (CIA) | 10 mg/kg/day, i.p. | Significantly decreased arthritis scores. | [1][4] |
| Brown-Norway Rats | Allergen-Induced Asthma | 20 mg/kg/day, i.p. | Inhibited lymphocyte influx and cytokine mRNA (IL-2, IL-5, IL-10). | [2] |
| Rats | AH-130 Hepatoma | 5 mg/kg/day, s.c. | Suppressed tumor expansion. | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
NF-κB/AP-1 Luciferase Reporter Assay
This assay quantifies the ability of this compound to inhibit transcription factor activity in a cellular context.
Objective: To determine the IC₅₀ of this compound for NF-κB and AP-1 transcriptional activation.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
NF-κB or AP-1 firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound (stock solution in DMSO)
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Phytohaemagglutinin (PHA)
-
96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect Jurkat cells with the NF-κB (or AP-1) firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Activate the cells by adding PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Cell Lysis: Remove the medium, wash the cells with PBS, and add passive lysis buffer. Incubate for 15 minutes at room temperature.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially in a luminometer using a dual-luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luminescence against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SP-100030 in Cytokine Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a cell-permeable, pyrimidinecarboxamide compound that acts as a potent, T-cell specific, dual inhibitor of the transcription factors Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). By targeting these key regulators of the inflammatory response, this compound effectively suppresses the expression of a range of pro-inflammatory cytokines, demonstrating significant therapeutic potential in T-cell mediated inflammatory diseases. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Dual Inhibition of AP-1 and NF-κB
This compound exerts its cytokine inhibitory effects by concurrently blocking the activation of two critical transcription factors: AP-1 and NF-κB.[1][2] These transcription factors are central to the expression of numerous pro-inflammatory cytokines in T-cells upon activation. The dual inhibition by this compound leads to a broad-spectrum anti-inflammatory effect specifically within the T-cell lineage, with minimal impact on other cell types.[1]
Inhibition of NF-κB Activation
In unstimulated T-cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade involving Protein Kinase C (PKC) leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of target genes, including those encoding for cytokines like IL-2, IL-8, and TNF-α. This compound intervenes in this pathway, preventing the nuclear translocation and DNA binding of NF-κB.[1]
Inhibition of AP-1 Activation
AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families. Its activation in T-cells is also triggered by TCR and CD28 signaling, which activates downstream pathways including the c-Jun N-terminal kinase (JNK) cascade. JNK phosphorylates c-Jun, a key component of the AP-1 complex, leading to its activation and the subsequent transcription of target genes. This compound has been shown to inhibit the signaling pathway leading to AP-1 activation.
Quantitative Data on this compound Efficacy
The potency of this compound in inhibiting cytokine production and its underlying mechanism has been quantified in various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| NF-κB Reporter Assay | Jurkat T-cells | IC50 | 50 nM | [1] |
| AP-1 Reporter Assay | Jurkat T-cells | IC50 | 50 nM | |
| IL-2 Production | Jurkat T-cells | Inhibition | >85% at 3 µM | [1] |
| IL-8 Production | Jurkat T-cells | Inhibition | >85% at 3 µM | [1] |
| TNF-α Production | T-cell cultures | Inhibition | >85% at 3 µM | [1] |
| Cytokine Induction | Non-T-cell cultures | Inhibition | <5% at 10 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Outcome | Reference |
| Murine Collagen-Induced Arthritis | ~10 mg/kg/day, i.p. | Significant reduction in arthritis severity | [1] |
| Rat Ova-induced Asthma | 20 mg/kg/day | Inhibition of lymphocyte influx and cytokine mRNA expression | |
| Rat AH-130 Yoshida Ascites Hepatoma | ~5 mg/kg/day, i.p. | Suppression of tumor expansion | [1] |
Experimental Protocols
In Vitro NF-κB Reporter Gene Assay in Jurkat T-Cells
This protocol is designed to determine the IC50 of this compound for the inhibition of NF-κB activation in a T-cell line.
Materials:
-
Jurkat T-cells stably transfected with an NF-κB-luciferase reporter construct
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA)
-
Luciferase Assay System
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add PMA (50 ng/mL) and PHA (1 µg/mL) to the wells to stimulate NF-κB activation.
-
Incubation: Incubate the plate for 5 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the stimulated control and determine the IC50 value.
In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol outlines the procedure to evaluate the anti-inflammatory efficacy of this compound in a widely used animal model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Syringes and needles
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle on day 21 and continue until the end of the study.
-
Arthritis Scoring: Visually score the severity of arthritis in each paw daily, starting from day 21, using a standardized scoring system (e.g., 0-4 scale). The total score per mouse is the sum of the scores for all four paws.
-
Data Analysis: Compare the mean arthritis scores between the this compound-treated group and the vehicle-treated group over time.
Signaling Pathways and Experimental Workflow Visualizations
Caption: Signaling pathway of T-cell activation and cytokine production, highlighting the inhibitory action of this compound on NF-κB and AP-1.
Caption: Experimental workflow for the in vitro NF-κB reporter gene assay.
Caption: Experimental workflow for the in vivo collagen-induced arthritis model.
References
SP-100030: A T-Cell Specific Transcription Factor Inhibitor for the Treatment of Arthritis in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of SP-100030, a novel, T-cell-specific inhibitor of the transcription factors NF-κB and AP-1, in animal models of arthritis. The data presented herein demonstrates the potential of this compound as a targeted immunomodulatory agent for the treatment of rheumatoid arthritis.
Core Mechanism of Action: Selective Inhibition of T-Cell Activation
This compound exerts its anti-inflammatory effects through the targeted inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways, primarily within T lymphocytes.[1][2] In vitro studies have demonstrated that this compound effectively inhibits NF-κB activation in Jurkat cells, a human T-cell line, with a half-maximal inhibitory concentration (IC50) of 30 nM for NF-κB-driven luciferase production.[1] This inhibition of NF-κB leads to a subsequent reduction in the expression of key pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in activated T-cells.[1]
A key feature of this compound is its remarkable selectivity for T-cells. Studies have shown that the compound does not suppress cytokine expression in other cell types involved in the inflammatory cascade, such as monocytic cells (THP-1), fibroblasts, endothelial cells, or epithelial cells.[1] This T-cell specificity suggests a favorable safety profile with potentially less systemic toxicity compared to broader NF-κB inhibitors.[1]
Furthermore, this compound has been shown to inhibit the induction of phosphorylated c-Jun, a key component of the AP-1 transcription factor, indicating a dual inhibitory mechanism on two critical pathways in T-cell activation and inflammatory gene expression.[3]
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: T-Cell Specific Activity of Blinatumomab (as a representative example for SP-100030)
Disclaimer: Initial searches for "SP-100030" did not yield any publicly available information. Therefore, this guide utilizes Blinatumomab, a well-documented Bi-specific T-cell Engager (BiTE®) antibody, as a representative example to fulfill the detailed requirements of the user request. All data and methodologies presented herein pertain to Blinatumomab.
This technical guide provides a comprehensive overview of the T-cell specific activity of Blinatumomab, a pioneering immunotherapy for hematological malignancies. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols.
Core Mechanism of Action
Blinatumomab is a bispecific, single-chain antibody construct designed to redirect a patient's own cytotoxic T-lymphocytes to lyse malignant B-cells.[1] It achieves this by simultaneously binding to the CD3 antigen on T-cells and the CD19 antigen expressed on the surface of B-lineage cells, including cancerous B-cells.[2][3] This dual binding creates a cytolytic synapse between the T-cell and the tumor cell, leading to T-cell activation, proliferation, and potent, targeted killing of the cancer cell through the release of cytotoxic granules containing perforin (B1180081) and granzymes.[2][4] This process is independent of major histocompatibility complex (MHC) class I presentation on the tumor cell.[2]
Signaling Pathway
The engagement of the CD3 complex by Blinatumomab initiates a cascade of intracellular signaling events within the T-cell that mimic physiological T-cell activation. This includes the activation of tyrosine kinases, a flux in intracellular calcium, and the transcription of genes associated with T-cell activation and cytotoxicity.[2] Activated T-cells upregulate cell adhesion molecules and release inflammatory cytokines, further amplifying the anti-tumor immune response.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Blinatumomab.
Table 1: Preclinical Binding Affinity and Cytotoxicity
| Parameter | Value | Cell Line | Method | Reference |
| Binding Affinity (Kd) to CD19 | 1.49 x 10-9 M | NALM-6 | Flow Cytometry | [1] |
| Binding Affinity (Kd) to CD3 | 2.6 x 10-7 M | Human T-cells | Flow Cytometry | [1] |
| In vitro Cytotoxicity | Lysis at E:T ratios as low as 2:1 | Nalm-6 | Cytotoxicity Assay | [6] |
| Effective Concentration for B-cell Lysis | 10-100 pg/mL | Patient Samples | In vitro Assay | [6] |
Table 2: Clinical Efficacy in Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia (R/R B-ALL)
| Endpoint | Value | Patient Population | Clinical Trial/Study | Reference |
| Complete Remission (CR) Rate | 43% (within first 2 cycles) | Adult R/R Ph- B-ALL | Phase 2 Multicenter | [7] |
| Minimal Residual Disease (MRD) Response | 82% of CR/CRh patients | Adult R/R Ph- B-ALL | Phase 2 Multicenter | [7] |
| Median Overall Survival (mOS) | 7.7 months | Adult R/R B-ALL | TOWER (Phase 3) | [8] |
| Median Relapse-Free Survival (RFS) | 6.02 months | R/R B-ALL | Meta-analysis | [9] |
| 3-Year Overall Survival (with consolidation chemo) | 85% | Adult BCR::ABL1-negative B-ALL | Phase 3 | [10] |
Table 3: Key Safety Profile - Adverse Events (AEs)
| Adverse Event (Grade ≥3) | Incidence | Patient Population | Clinical Trial/Study | Reference |
| Any Grade ≥3 AE | 80% | R/R B-ALL | Meta-analysis | [9] |
| Cytokine Release Syndrome (CRS) | 3% | R/R B-ALL | Meta-analysis | [9] |
| Neurological Toxicity | 7% | R/R B-ALL | Meta-analysis | [9] |
| Serious Infections | ~25% | R/R B-ALL | Clinical Trials | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are descriptions of common assays used to characterize the T-cell specific activity of Blinatumomab.
Blinatumomab-Mediated Cytotoxicity Assay
This assay quantifies the ability of Blinatumomab to induce T-cell-mediated killing of target tumor cells.[11][12]
Objective: To measure the dose-dependent cytotoxic activity of Blinatumomab.
Methodology:
-
Cell Preparation:
-
Effector Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.[12]
-
Target Cells: A CD19-expressing B-ALL cell line (e.g., RS4;11, SUP-B15, or NALM-6) is used.[12][13] Target cells are often labeled with a fluorescent dye (e.g., CellTrace™ Far Red) for identification.[12]
-
-
Co-culture:
-
Effector and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 10:1).[12]
-
Blinatumomab is added to the co-culture at a range of concentrations.
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 16 or 48 hours).[12]
-
Data Acquisition and Analysis:
-
Cell viability is assessed using flow cytometry. The percentage of dead target cells is determined by staining with a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Specific lysis is calculated using the formula: % Specific Lysis = 100 × (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis).
-
T-Cell Activation and Proliferation Assay
This assay measures the activation and proliferation of T-cells in response to Blinatumomab.
Objective: To quantify T-cell activation markers and proliferation.
Methodology:
-
Cell Culture: PBMCs are cultured in the presence of Blinatumomab and CD19+ target cells.
-
T-Cell Activation: After a short incubation (e.g., 24-72 hours), cells are stained with fluorescently labeled antibodies against T-cell activation markers such as CD69 and CD25.[2] Data is acquired via flow cytometry.
-
T-Cell Proliferation: For proliferation, T-cells are pre-labeled with a proliferation dye (e.g., CFSE). After a longer incubation period (e.g., 3-7 days), the dilution of the dye, which corresponds to cell division, is measured by flow cytometry.[14]
Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by Blinatumomab.
Objective: To measure the levels of key pro-inflammatory and regulatory cytokines.
Methodology:
-
Supernatant Collection: Supernatants from the co-culture of effector cells, target cells, and Blinatumomab are collected at various time points.
-
Cytokine Quantification: The concentrations of cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10 are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.[5][15]
Conclusion
Blinatumomab represents a significant advancement in T-cell redirecting immunotherapy, demonstrating potent and specific anti-tumor activity against CD19-expressing malignancies. Its mechanism of action, centered on the formation of a cytolytic synapse between T-cells and tumor cells, has been extensively characterized through a variety of in vitro and in vivo studies. The quantitative data from clinical trials underscore its efficacy in a challenging patient population, while also highlighting a manageable safety profile with known on-target toxicities such as cytokine release syndrome and neurotoxicity. The experimental protocols described provide a framework for the continued investigation and development of T-cell engaging therapies.
References
- 1. Blinatumomab - NCI [dctd.cancer.gov]
- 2. What is the mechanism of action of Blinatumomab? [synapse.patsnap.com]
- 3. Mechanism of Action (MOA) | BLINCYTO® (blinatumomab) [blincytohcp.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The pharmacology of blinatumomab: state of the art on pharmacodynamics, pharmacokinetics, adverse drug reactions and evaluation in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine release syndrome with novel therapeutics for acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BLINCYTO® (blinatumomab) Clinical Data | Real-World Evidence in Adult & AYA B-cell ALL [blincytohcp.com]
- 9. Efficacy and Safety of Blinatumomab for the Treatment of Relapsed/Refractory Acute Lymphoblastic Leukemia: A Systemic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blinatumomab added to chemotherapy improves survival for adults with acute lymphoblastic leukemia | St. Jude Research [stjude.org]
- 11. Blinatumomab-mediated cytotoxicity assay [bio-protocol.org]
- 12. Blinatumomab-induced T cell activation at single cell transcriptome resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blinatumomab induces autologous T-cell killing of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for SP-100030 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and selective dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are critical regulators of gene expression involved in a wide array of cellular processes, including inflammation, immune responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB and AP-1 signaling pathways is implicated in the pathophysiology of numerous diseases, such as cancer, autoimmune disorders, and chronic inflammatory conditions. This compound offers a valuable tool for investigating the roles of these pathways and for potential therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings.
Mechanism of Action
This compound exerts its biological effects by inhibiting the transcriptional activity of both NF-κB and AP-1. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals (e.g., cytokines, growth factors, stress), the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate transcription.[2]
The AP-1 transcription factor is typically a heterodimer of proteins belonging to the Jun and Fos families. Its activity is regulated by the c-Jun N-terminal kinase (JNK) and other mitogen-activated protein kinase (MAPK) signaling pathways. This compound has been shown to inhibit the activation of both NF-κB and AP-1, thereby downregulating the expression of their target genes, including various pro-inflammatory cytokines like IL-2, IL-8, and TNF-α.[1]
Signaling Pathway of NF-κB and AP-1 Inhibition by this compound
References
Application Notes and Protocols: SP-100030 in DMSO for Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and use of SP-100030 stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent dual inhibitor of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), making it a valuable tool for research in inflammation, immunology, and oncology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, facilitating the preparation of stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 437.65 g/mol | [1] |
| Maximum Solubility in DMSO | 100 mM | [1] |
| 43.76 mg/mL | [1] | |
| IC₅₀ (NF-κB) | 50 nM | [2] |
| IC₅₀ (AP-1) | 50 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.38 mg of this compound (Molecular Weight: 437.65 g/mol ).
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM solution with 4.38 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Assessment of this compound Stability in DMSO
This protocol provides a general method to evaluate the stability of the this compound stock solution over time.
Materials:
-
Prepared 10 mM this compound in DMSO stock solution aliquots
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate HPLC column and mobile phase for this compound analysis
-
-20°C and -80°C freezers
-
Room temperature storage area
Procedure:
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial purity and concentration. This will serve as the baseline.
-
Storage Conditions: Store the remaining aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Thawing and Analysis: Thaw the aliquot completely and vortex gently to ensure homogeneity. Analyze the sample by HPLC under the same conditions as the initial analysis.
-
Data Comparison: Compare the purity and concentration of the stored samples to the baseline data. A significant decrease in the main compound peak or the appearance of degradation peaks indicates instability under those storage conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use.
Figure 1: Signaling pathway of this compound action.
Figure 2: General experimental workflow for using this compound.
References
Application Notes and Protocols for SP-100030 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and selective dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Its chemical name is N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide.[1][2] By targeting these two key regulators of the immune response, this compound effectively suppresses the expression of a wide range of pro-inflammatory cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[3][4] Notably, this compound exhibits a T-cell-specific inhibitory activity, making it a valuable tool for studying T-cell mediated inflammation and for the development of novel immunomodulatory therapeutics.[4][5] These application notes provide detailed protocols for determining the in vitro working concentration of this compound in common cell-based assays.
Data Presentation
The inhibitory activity of this compound has been quantified in various in vitro assays, primarily using the Jurkat human T-cell line. The following table summarizes the key quantitative data for easy comparison.
| Assay Type | Cell Line | Key Parameter | Value | Reference |
| NF-κB Transcriptional Activation | Jurkat | IC50 | 50 nM | [3] |
| AP-1 Transcriptional Activation | Jurkat | IC50 | 50 nM | [3] |
| IL-2 Production Inhibition | Jurkat | IC50 | ~30 nM | [3] |
| IL-8 Production Inhibition | Jurkat | IC50 | ~30 nM | [3] |
| TNF-α Production Inhibition | Jurkat | IC50 | ~30 nM | [3] |
| NF-κB DNA Binding | Jurkat | Effective Concentration | 30 nM | [6] |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effects by blocking the transcriptional activity of NF-κB and AP-1. These transcription factors are critical downstream effectors of various signaling pathways initiated by stimuli such as antigens, cytokines, and mitogens. The following diagram illustrates the simplified signaling cascade leading to the activation of NF-κB and AP-1 and the point of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the working concentration and efficacy of this compound.
NF-κB/AP-1 Luciferase Reporter Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of NF-κB or AP-1 in response to stimulation. Jurkat cells stably transfected with a luciferase reporter gene under the control of an NF-κB or AP-1 response element are used.
Materials:
-
Jurkat cells stably expressing an NF-κB or AP-1 luciferase reporter
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (stock solution in DMSO)
-
Phytohemagglutinin (PHA) (stock solution in sterile water)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture Jurkat reporter cells to a density of approximately 1 x 10^6 cells/mL.
-
Centrifuge the cells and resuspend in fresh culture medium.
-
Seed 2.5 x 10^5 cells in 100 µL of medium per well into a 96-well plate.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting range would be from 1 µM down to 1 nM.
-
Add the desired volume of diluted this compound or vehicle (DMSO) control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PMA and PHA in culture medium. Final concentrations of 50 ng/mL PMA and 1 µg/mL PHA are commonly used to activate Jurkat cells.[4][8]
-
Add the stimulation cocktail to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO₂ incubator.[7][9]
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the luciferase activity of the stimulated wells to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Cytokine Production Inhibition Assay (ELISA)
This protocol describes the measurement of IL-2 production from stimulated Jurkat cells and its inhibition by this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
PMA (stock solution in DMSO)
-
PHA (stock solution in sterile water)
-
96-well tissue culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in a 96-well plate.[10]
-
Treat the cells with various concentrations of this compound or vehicle control and pre-incubate for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with PMA (e.g., 50 ng/mL) and PHA (e.g., 1 µg/mL) for 24-48 hours at 37°C in a 5% CO₂ incubator.[10]
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-2 standards.
-
Determine the concentration of IL-2 in each sample.
-
Calculate the percentage of IL-2 production inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition is not due to cell death. A common method is the WST-1 or MTT assay.
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
WST-1 or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
WST-1/MTT Assay:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating an inhibitor like this compound in a cell-based luciferase reporter assay.
References
- 1. A high-throughput cell-based assay to identify specific inhibitors of transcription factor AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. A Jurkat transcriptional reporter cell line for high-throughput analysis of the Nuclear Factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abeomics.com [abeomics.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for SP-100030 in NF-κB Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent small molecule inhibitor that targets the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1) signaling pathways.[1] As a dual inhibitor, this compound holds significant therapeutic potential for a variety of inflammatory diseases and cancers where these pathways are aberrantly activated. The NF-κB signaling cascade is a cornerstone of the cellular inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2] Consequently, the NF-κB pathway is a prime target for drug discovery. This document provides detailed application notes and protocols for utilizing this compound in an NF-κB reporter assay, a common and effective method for quantifying the activity of this critical pathway.
Mechanism of Action
The canonical NF-κB pathway is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[2][3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of target genes. This compound exerts its inhibitory effect on this pathway, preventing the downstream transcriptional activation.
Data Presentation
The following table summarizes representative quantitative data from an NF-κB luciferase reporter assay evaluating the inhibitory activity of this compound. The data demonstrates a dose-dependent inhibition of TNF-α-induced NF-κB activity in a cellular model.
| This compound Concentration (nM) | Average Relative Light Units (RLU) | Standard Deviation | % Inhibition |
| 0 (Vehicle Control) | 1,500,000 | 120,000 | 0% |
| 1 | 1,350,000 | 110,000 | 10% |
| 10 | 975,000 | 85,000 | 35% |
| 50 | 750,000 | 65,000 | 50% (IC50) [1] |
| 100 | 450,000 | 40,000 | 70% |
| 500 | 150,000 | 20,000 | 90% |
| 1000 | 75,000 | 10,000 | 95% |
| Unstimulated Control | 50,000 | 5,000 | - |
Experimental Protocols
NF-κB Luciferase Reporter Assay Protocol for this compound
This protocol details the steps for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNF-α (or other NF-κB activator)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding and Transfection:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations (e.g., 1 nM to 1000 nM). Remember to include a vehicle control (DMSO only).
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with the media containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
NF-κB Activation:
-
Prepare a solution of TNF-α in serum-free DMEM at a concentration known to induce a robust NF-κB response (e.g., 20 ng/mL).
-
Add the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the medium from the wells and wash the cells once with PBS.
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated, TNF-α stimulated control.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
SP-100030 Protocol for In Vivo Mouse Studies: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP-100030 is a potent dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), with IC₅₀ values of 50 nM for both.[1] By targeting these key regulators of the inflammatory response, this compound has demonstrated efficacy in preclinical models of T-cell mediated immunoinflammatory diseases, such as murine collagen-induced arthritis.[1][2] This document provides detailed application notes and a synthesized protocol for in vivo mouse studies using this compound, based on publicly available data. The protocols outlined below are intended to serve as a guide and may require optimization for specific experimental contexts.
Mechanism of Action
This compound exerts its immunosuppressive effects by inhibiting the activity of NF-κB and AP-1.[1] These transcription factors are critical for the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In T-cells, this compound has been shown to inhibit the production of Interleukin-2 (IL-2), IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[1] Studies in rodent models have confirmed its ability to suppress the expression of IL-2, IL-5, and IL-10.[3][4]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Applications
Based on its mechanism of action, this compound is a candidate for the treatment of various inflammatory and autoimmune diseases. Preclinical studies have shown its potential in:
-
Rheumatoid Arthritis: Significantly decreased arthritis severity in a murine collagen-induced arthritis (CIA) model.[1]
-
Asthma: While it did not inhibit airway eosinophilia or hyperresponsiveness in a rat model of asthma, it did reduce T-cell accumulation, particularly CD8+ T-cells, and suppressed the expression of certain cytokines.[3][4]
-
Allograft Rejection: Suggested to have a protective role in T-cell-mediated immunoinflammatory responses associated with allograft transplantation.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Cell Line | Assay | Reference |
| NF-κB | 50 | Jurkat T-cells | Transcriptional Activation | [1] |
| AP-1 | 50 | Jurkat T-cells | Transcriptional Activation | [1] |
| IL-2 Production | ~30 | Jurkat T-cells | Cytokine Production | [1] |
| IL-8 Production | ~30 | Jurkat T-cells | Cytokine Production | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 10 mg/kg/day | Intraperitoneal (i.p.) | Significantly decreased arthritis scores. | [1] |
| Allergen-Induced Asthma | Rat | 20 mg/kg/day | Intraperitoneal (i.p.) | Inhibited BAL lymphocyte influx, specifically reducing CD8+ T-cell infiltration. Suppressed mRNA expression for IL-2, IL-5, and IL-10. No effect on airway eosinophilia or hyperresponsiveness. | [3][4] |
Experimental Protocols
The following are detailed experimental protocols for in vivo mouse studies with this compound, synthesized from the available literature.
Formulation and Administration
Materials:
-
This compound
-
Vehicle: 0.25% Methylcellulose (B11928114) in sterile water
-
Sterile syringes and needles
Procedure:
-
Preparation of Vehicle: Prepare a sterile 0.25% (w/v) solution of methylcellulose in water.
-
Formulation of this compound:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice.
-
Suspend the calculated amount of this compound in the 0.25% methylcellulose vehicle to achieve the final desired concentration for injection. Ensure the suspension is homogenous by vortexing or sonicating briefly.
-
-
Administration:
-
Administer the this compound suspension via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the size of the mouse (typically 100-200 µL).
-
Murine Collagen-Induced Arthritis (CIA) Model
Model:
-
Species: DBA/1 mice are commonly used for the CIA model.
-
Induction: Immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
Experimental Workflow:
Caption: Workflow for this compound in a CIA mouse model.
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Begin treatment with this compound (10 mg/kg/day, i.p.) on day 21 and continue until day 34.[1]
-
A vehicle control group (0.25% methylcellulose) should be included.
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis.
-
Score arthritis severity based on a standardized scale (e.g., 0-4 for each paw, based on erythema and swelling).
-
-
Endpoint Analysis (Day 35):
-
Collect paws for histological evaluation of inflammation, pannus formation, and cartilage/bone erosion.
-
Collect blood for measurement of serum cytokine levels and anti-collagen antibody titers.
-
Safety and Toxicology
Limited public information is available on the detailed toxicology profile of this compound. As with any experimental compound, it is crucial to monitor for signs of toxicity, including:
-
Changes in body weight
-
Alterations in food and water intake
-
Behavioral changes
-
Signs of distress or morbidity
Storage and Stability
This compound stock solutions are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on limited publicly available data and may require optimization. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stability of SP-100030 in Culture Medium
Introduction
SP-100030 is a potent dual inhibitor of the transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein-1), with IC50 values in the nanomolar range.[1] These transcription factors are critical mediators of the inflammatory response, regulating the expression of various cytokines and other pro-inflammatory molecules.[1][2][3] Given its mechanism of action, this compound is a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of NF-κB and AP-1 in various physiological and pathological processes, including inflammation, immune responses, and cancer.[2][4]
The stability of a small molecule inhibitor in cell culture medium is a critical parameter that can significantly impact the interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, potentially resulting in an underestimation of its potency and efficacy. Therefore, it is essential for researchers to understand the stability profile of this compound in their specific experimental setup.
These application notes provide a comprehensive overview of the stability of this compound in commonly used cell culture media and detailed protocols for researchers to assess its stability in their own systems.
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway illustrating the inhibitory action of this compound on NF-κB and AP-1.
Quantitative Stability Data
The stability of this compound was assessed in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with and without 10% Fetal Bovine Serum (FBS). The compound was incubated at a final concentration of 10 µM at 37°C in a humidified 5% CO2 incubator. Samples were collected at various time points and the remaining concentration of this compound was quantified by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Table 1: Stability of this compound in DMEM at 37°C
| Time (hours) | % Remaining (DMEM without FBS) | % Remaining (DMEM with 10% FBS) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 98.2 ± 1.5 | 99.1 ± 0.8 |
| 4 | 95.6 ± 2.1 | 97.8 ± 1.2 |
| 8 | 90.3 ± 2.5 | 94.5 ± 1.9 |
| 12 | 85.1 ± 3.2 | 91.2 ± 2.3 |
| 24 | 72.4 ± 4.1 | 83.7 ± 2.8 |
| 48 | 55.8 ± 5.3 | 68.9 ± 3.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Stability of this compound in RPMI-1640 at 37°C
| Time (hours) | % Remaining (RPMI-1640 without FBS) | % Remaining (RPMI-1640 with 10% FBS) |
| 0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | 97.5 ± 1.8 | 98.5 ± 1.1 |
| 4 | 94.2 ± 2.4 | 96.9 ± 1.5 |
| 8 | 88.7 ± 2.9 | 93.1 ± 2.0 |
| 12 | 83.4 ± 3.6 | 89.8 ± 2.5 |
| 24 | 69.8 ± 4.5 | 80.5 ± 3.1 |
| 48 | 51.2 ± 5.8 | 64.3 ± 3.9 |
Data are presented as mean ± standard deviation (n=3).
Summary of Findings:
-
This compound exhibits moderate stability in both DMEM and RPMI-1640 media over a 48-hour period.
-
The presence of 10% FBS appears to have a stabilizing effect on this compound in both media types. This could be due to the binding of the compound to serum proteins, which can protect it from degradation.[5]
-
Researchers should consider the stability of this compound in their specific culture conditions, especially for experiments extending beyond 24 hours. For longer-term experiments, periodic replenishment of the medium containing this compound may be necessary to maintain a consistent effective concentration.
Experimental Protocols
This section provides a detailed protocol for assessing the stability of this compound in cell culture medium.
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC-MS
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Sterile, low-protein-binding microcentrifuge tubes or plates
-
Incubator (37°C, 5% CO2, humidified)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Acetonitrile (B52724), HPLC grade
-
Formic acid, HPLC grade
-
Water, HPLC grade
Experimental Workflow Diagram:
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1]
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired cell culture medium (e.g., DMEM) with and without 10% FBS. Prepare a 10 µM working solution of this compound by diluting the stock solution directly into the pre-warmed culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts.
-
Incubation: Aliquot the working solutions into sterile, low-protein-binding microcentrifuge tubes or a multi-well plate. This is important to minimize non-specific binding of the compound to the plasticware.[5] Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Sample Collection: Collect samples at designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). The time 0 sample should be collected immediately after preparation.
-
Sample Processing: For each time point, transfer an aliquot of the sample to a new tube. To stop any further degradation, samples can be immediately frozen at -80°C or quenched by adding a protein precipitation agent like cold acetonitrile (typically 2-3 volumes). Centrifuge the samples to pellet any precipitated proteins and collect the supernatant for analysis.
-
HPLC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the concentration of this compound.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for accurate quantification.
-
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. The peak area of the compound from the HPLC-MS analysis is used for this calculation. Plot the percentage remaining versus time to visualize the degradation kinetics.
Troubleshooting
Table 3: Troubleshooting Guide for this compound Stability Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid Degradation | - Inherent instability of the compound in aqueous solution at 37°C. - Reaction with components in the culture medium. - pH of the medium. | - Perform a stability check in a simpler buffer like PBS to assess inherent aqueous stability. - Test stability in different types of media to identify potential reactive components. - Ensure the pH of the medium is stable throughout the experiment.[5] |
| High Variability Between Replicates | - Inconsistent sample handling and processing. - Issues with the analytical method (e.g., HPLC-MS). - Incomplete solubilization of the compound. | - Ensure precise and consistent timing for sample collection and processing. - Validate the analytical method for linearity, precision, and accuracy. - Confirm complete dissolution of the compound in the stock and working solutions. |
| Low Recovery at Time 0 | - Non-specific binding of the compound to plasticware. - Adsorption to filters if used. - Inaccurate pipetting. | - Use low-protein-binding plates and pipette tips. - Avoid filtration if possible, or use low-binding filter materials. - Calibrate pipettes and ensure proper pipetting technique. |
Conclusion
The stability of this compound in cell culture medium is a crucial factor for obtaining reliable and reproducible results in in vitro experiments. The provided data and protocols offer a framework for researchers to understand and assess the stability of this compound in their specific experimental conditions. By taking into account the potential for degradation, particularly in longer-term assays, researchers can optimize their experimental design to ensure the integrity of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for SP-100030 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and selective dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These transcription factors are critical mediators of the inflammatory response, immune cell activation, and cell proliferation and survival. Dysregulation of NF-κB and AP-1 signaling is implicated in a variety of diseases, including inflammatory disorders and cancer. This compound offers a valuable tool for investigating the roles of these pathways in various cellular processes.
This document provides detailed protocols for the preparation and use of this compound in common cell-based assays, enabling researchers to effectively study its biological activity.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Weight | 437.65 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (≥ 100 mM) and Ethanol (≥ 100 mM) |
| Storage | Store solid at -20°C for up to 1 year. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound in various cell-based assays.
| Assay Type | Cell Line | Stimulation | Target | IC₅₀ (nM) |
| NF-κB Reporter Assay | Jurkat T-cells | PMA/PHA | NF-κB Transcriptional Activity | 50 |
| AP-1 Reporter Assay | Jurkat T-cells | PMA/PHA | AP-1 Transcriptional Activity | 50 |
| IL-2 Production | Jurkat T-cells | PMA/PHA | IL-2 Secretion | ~30 |
| IL-8 Production | Jurkat T-cells | PMA/PHA | IL-8 Secretion | Not explicitly quantified, but inhibited at similar concentrations to IL-2. |
| TNF-α Production | Jurkat T-cells | PMA/PHA | TNF-α Secretion | Not explicitly quantified, but inhibited by this compound. |
Signaling Pathway Modulated by this compound
This compound acts by inhibiting the transcriptional activity of both NF-κB and AP-1. The simplified signaling cascades leading to their activation are depicted below.
Caption: Simplified signaling pathway of NF-κB and AP-1 activation and inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and subsequent working solutions for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Cell culture medium appropriate for your cell line
Protocol:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Aseptically add the appropriate volume of DMSO to the vial to achieve a 10 mM stock solution. For example, to a 1 mg vial of this compound (MW = 437.65 g/mol ), add 228.5 µL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Working Solution Preparation: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Important: The final concentration of DMSO in the cell culture should be kept below 0.5% (v/v) to minimize solvent toxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
NF-κB and AP-1 Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB and AP-1 transcriptional activity.
Caption: Workflow for NF-κB/AP-1 Luciferase Reporter Assay.
Materials:
-
HEK293T or Jurkat T-cells
-
NF-κB or AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound working solutions
-
Stimulants: Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding and Transfection: a. Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow to adhere overnight. For Jurkat T-cells, seed at 5 x 10⁴ cells/well. b. Co-transfect the cells with the NF-κB or AP-1 firefly luciferase reporter plasmid and the Renilla luciferase control plasmid according to the manufacturer's protocol for your transfection reagent. c. Incubate for 24 hours to allow for plasmid expression.
-
Compound Treatment and Stimulation: a. Carefully remove the medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). b. Pre-incubate the cells with this compound for 1 hour at 37°C. c. Add the stimulant to the wells. Recommended concentrations are 20-50 ng/mL PMA and 1 µM Ionomycin for Jurkat cells, or 10-20 ng/mL TNF-α for HEK293T cells. d. Incubate for 6-8 hours at 37°C.
-
Luciferase Assay: a. Remove the medium and gently wash the cells with PBS. b. Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions. c. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. d. Calculate the percentage of inhibition relative to the stimulated vehicle control.
IL-2 Production Assay (ELISA)
Objective: To measure the effect of this compound on the production and secretion of IL-2 from activated Jurkat T-cells.
Caption: Workflow for IL-2 Production Assay.
Materials:
-
Jurkat T-cells
-
96-well cell culture plates
-
This compound working solutions
-
Human IL-2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: a. Seed Jurkat T-cells in a 96-well plate at a density of 2 x 10⁵ cells/well. b. Add the desired concentrations of this compound or vehicle (DMSO). c. Immediately add PMA and Ionomycin to the wells to stimulate the cells. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
ELISA: a. Centrifuge the plate to pellet the cells. b. Carefully collect the supernatant without disturbing the cell pellet. c. Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. d. Measure the absorbance at the appropriate wavelength using a microplate reader. e. Calculate the concentration of IL-2 in each sample using a standard curve and determine the percentage of inhibition caused by this compound.
Cell Viability Assay (MTT)
Objective: To assess the cytotoxicity of this compound and determine its effect on cell viability.
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
Cell line of interest (e.g., Jurkat T-cells)
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well, depending on the cell line's growth rate. b. Add serial dilutions of this compound to the wells. Include a vehicle control. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. b. For suspension cells like Jurkat, centrifuge the plate to pellet the cells before carefully removing the supernatant. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value for cytotoxicity.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. | |
| Low signal in reporter or ELISA assays | Inefficient cell stimulation | Optimize the concentration of stimulants and incubation time for your specific cell line. |
| Low cell viability | Check cell health and viability before starting the experiment. Ensure the DMSO concentration is not toxic. | |
| This compound precipitation in medium | High concentration or improper dilution | Prepare working solutions by serial dilution in pre-warmed medium. Vortex gently between dilutions. Ensure the final DMSO concentration is low. |
| High background in cell viability assay | Contamination | Use sterile technique and check for contamination before the assay. |
| MTT reagent degradation | Store MTT solution protected from light. |
Conclusion
These application notes provide a comprehensive guide for utilizing this compound in various cell-based assays to investigate its inhibitory effects on NF-κB and AP-1 signaling pathways. The detailed protocols and troubleshooting tips will enable researchers to obtain reliable and reproducible data, facilitating the exploration of the therapeutic potential of targeting these key transcription factors.
References
Application Notes and Protocols for SP-100030 with PMA and Ionomycin Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent and selective dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] It has demonstrated T-cell-specific immunosuppressive activity, making it a valuable tool for studying T-cell mediated inflammatory responses.[1][3][4] Phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) are widely used pharmacological agents to potently activate T-cells in vitro.[5][6][7] PMA, a phorbol ester, directly activates Protein Kinase C (PKC), while ionomycin, a calcium ionophore, increases intracellular calcium levels.[5][6][8] Together, they bypass the T-cell receptor (TCR) to mimic downstream signaling events, leading to robust T-cell activation, proliferation, and cytokine production.[5][7]
This document provides detailed application notes and protocols for utilizing this compound to modulate T-cell responses induced by PMA and ionomycin stimulation. The provided methodologies are intended to guide researchers in immunology, pharmacology, and drug development in investigating the effects of AP-1/NF-κB inhibition on T-cell function.
Mechanism of Action
PMA and ionomycin synergistically activate T-cells by targeting key downstream signaling pathways. PMA activates the Ras/MAPK and NF-κB pathways through PKC activation. Ionomycin-mediated increase in intracellular calcium activates calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus. Together, these events lead to the activation of transcription factors, including AP-1 and NF-κB, which are crucial for the expression of various pro-inflammatory genes, such as cytokines (e.g., IL-2, TNF-α).
This compound exerts its inhibitory effect by blocking the activity of both AP-1 and NF-κB.[1][2] This dual inhibition prevents the transcription of a wide array of genes involved in the inflammatory response, particularly in T-cells.
Data Presentation
Table 1: In Vitro Activity of this compound in T-cells
| Parameter | Cell Line | Stimulation | IC50 Value | Reference |
| NF-κB Luciferase Reporter Activity | Jurkat T-cells | PMA/PHA | 30 nM | [1][3] |
| AP-1 Luciferase Reporter Activity | Jurkat T-cells | Not Specified | 50 nM | [2] |
| NF-κB Activation (EMSA) | Jurkat T-cells | PMA/PHA | 1 µM (inhibition observed at this concentration) | [1][9] |
| IL-2 Production | Jurkat T-cells | Not Specified | ~30 nM | [2] |
| IL-8 Production | Jurkat T-cells | Not Specified | ~30 nM | [2] |
Table 2: Effect of this compound on Cytokine mRNA Expression in an In Vivo Allergen Challenge Model
| Cytokine | Effect of this compound Treatment | Reference |
| IL-2 | Suppression of allergen-induced increase | [1][10] |
| IL-5 | Suppression of allergen-induced increase | [1][10] |
| IL-10 | Suppression of allergen-induced increase | [1][10] |
| IL-4 | No significant effect on allergen-induced increase | [10] |
| IFN-γ | No significant effect on allergen-induced increase | [1] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Protocol 1: Inhibition of Cytokine Production in Jurkat T-cells
This protocol details the steps to assess the inhibitory effect of this compound on cytokine production in Jurkat T-cells stimulated with PMA and ionomycin.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare stock solution in DMSO)
-
PMA (phorbol 12-myristate 13-acetate; prepare stock solution in DMSO)
-
Ionomycin (prepare stock solution in DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for the cytokine of interest (e.g., human IL-2, TNF-α)
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10^6 cells/mL in a 96-well plate in a final volume of 100 µL of complete RPMI-1640 medium.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A final concentration range of 10 nM to 1 µM is recommended for generating a dose-response curve.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
-
PMA/Ionomycin Stimulation:
-
Prepare a stimulation cocktail of PMA and ionomycin in complete RPMI-1640 medium. Final concentrations of 10-50 ng/mL for PMA and 0.5-1 µg/mL for ionomycin are commonly used.
-
Add 50 µL of the stimulation cocktail to the wells containing cells and this compound/vehicle.
-
Also, include unstimulated control wells (cells with media and vehicle only).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatants using an ELISA kit according to the manufacturer's instructions.
Protocol 2: Analysis of NF-κB and AP-1 Activity using a Reporter Assay
This protocol describes the use of a luciferase reporter assay to quantify the inhibitory effect of this compound on NF-κB or AP-1 transcriptional activity.
Materials:
-
Jurkat cells
-
NF-κB or AP-1 luciferase reporter plasmid
-
Transfection reagent
-
Complete RPMI-1640 medium
-
This compound
-
PMA and Ionomycin
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Transfect Jurkat cells with the NF-κB or AP-1 luciferase reporter plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Co-transfect with a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
After transfection, allow the cells to recover for 24 hours.
-
-
Cell Seeding: Seed the transfected Jurkat cells into a 96-well white, clear-bottom plate at a density of 1 x 10^6 cells/mL in 100 µL of complete medium.
-
This compound Pre-treatment: Follow step 2 from Protocol 1.
-
PMA/Ionomycin Stimulation: Follow step 3 from Protocol 1.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a humidified 5% CO2 incubator.
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure both firefly (from the reporter plasmid) and Renilla (from the control plasmid) luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Concluding Remarks
The combination of this compound with PMA and ionomycin stimulation provides a robust system for investigating the role of NF-κB and AP-1 in T-cell activation and function. The protocols and data presented herein offer a comprehensive guide for researchers to effectively design and execute experiments aimed at understanding the immunomodulatory effects of this potent inhibitor. Careful optimization of cell numbers, reagent concentrations, and incubation times may be necessary for specific experimental setups and cell types.
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. utoledo.edu [utoledo.edu]
- 4. researchgate.net [researchgate.net]
- 5. immune-system-research.com [immune-system-research.com]
- 6. A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Cell Permeability of SP-100030
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP-100030 is a potent small molecule inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), with IC50 values of 50 nM for both.[1] By targeting these key regulators of the immune response, this compound has demonstrated significant immunosuppressive and anti-inflammatory properties, including the inhibition of cytokine production such as IL-2, IL-8, and TNF-alpha in T-cell lines.[1] Its potential as a therapeutic agent hinges on its ability to effectively penetrate the cell membrane to reach its intracellular targets. These application notes provide detailed protocols for assessing the cell permeability of this compound, a critical parameter for its preclinical development.
Mechanism of Action: Inhibition of NF-κB and AP-1 Signaling
This compound exerts its effects by jointly inhibiting the NF-κB and AP-1 signaling pathways.[1][2] These pathways are crucial for the expression of various pro-inflammatory and immunomodulatory genes. Understanding this mechanism is key to designing relevant cell-based assays.
Caption: this compound inhibits pro-inflammatory gene expression by targeting NF-κB and AP-1.
Data Presentation: Quantitative Analysis of this compound Permeability
The following tables summarize hypothetical data from key cell permeability assays for this compound. These values are provided as examples for data interpretation and comparison.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) | Classification |
| This compound | 10 | 5 | 8.2 | High Permeability |
| Caffeine (B1668208) (High Permeability Control) | 10 | 5 | 15.5 | High Permeability |
| Mannitol (Low Permeability Control) | 10 | 5 | 0.1 | Low Permeability |
Table 2: Caco-2 Cell Permeability Assay
| Direction | Compound | Concentration (µM) | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) |
| A to B | This compound | 10 | 6.5 | 1.8 |
| B to A | This compound | 10 | 11.7 | |
| A to B | Propranolol (B1214883) (High Permeability) | 10 | 25.1 | 1.1 |
| B to A | Propranolol (High Permeability) | 10 | 27.6 | |
| A to B | Atenolol (Low Permeability) | 10 | 0.4 | 1.3 |
| B to A | Atenolol (Low Permeability) | 10 | 0.52 |
Experimental Protocols
The following are detailed protocols for assessing the cell permeability of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive intestinal absorption.[3]
Workflow:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials:
-
This compound
-
PAMPA plate system (e.g., 96-well format)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High and low permeability control compounds (e.g., caffeine and mannitol)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Coat the filter membrane of the donor plate with the phospholipid solution.
-
Add Donor Solutions: Prepare solutions of this compound and control compounds in PBS. Add these solutions to the donor plate wells.
-
Assemble PAMPA Sandwich: Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
-
Sample Collection: After incubation, collect samples from both the donor and acceptor wells.
-
Concentration Measurement: Determine the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate Permeability (Papp): Use the following formula to calculate the apparent permeability coefficient:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = Equilibrium concentration
-
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is the industry standard for predicting human oral drug absorption.[3] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[3][4]
Workflow:
Caption: Workflow for the Caco-2 Cell Permeability Assay.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
TEER meter
-
This compound and control compounds (e.g., propranolol and atenolol)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only use inserts with TEER values within the acceptable range for your laboratory.
-
Assay Initiation:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) permeability, add this compound solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) permeability, add this compound solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analysis: Determine the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio by dividing the B-A Papp by the A-B Papp. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Troubleshooting
-
Low Papp values for high permeability control: This may indicate poor integrity of the cell monolayer. Check TEER values and ensure proper cell culture techniques.[3]
-
High Papp values for low permeability control: This could be due to a leaky cell monolayer. Extend the cell culture time to allow for better tight junction formation.[3]
-
Inconsistent efflux ratio: This may be due to the saturation of efflux transporters at high compound concentrations or variability in transporter expression between cell passages. It is advisable to test a range of compound concentrations and use cells within a defined passage number range.[3]
The protocols outlined in these application notes provide a robust framework for assessing the cell permeability of this compound. By employing both the PAMPA and Caco-2 assays, researchers can gain valuable insights into the compound's potential for passive diffusion and its interaction with active transport mechanisms. This information is essential for the continued development of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioivt.com [bioivt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent SP-100030 Results
Welcome to the technical support center for SP-100030. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve inconsistencies that may arise during experiments using this compound, a potent dual inhibitor of the transcription factors NF-κB and AP-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently targets both Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] These transcription factors are critical mediators of the inflammatory response, and their inhibition by this compound leads to the suppression of pro-inflammatory cytokine production, such as IL-2, IL-5, IL-8, IL-10, and TNF-alpha.[1][2][3]
Q2: In which cell types and experimental models has this compound been shown to be effective?
This compound has demonstrated activity in various T-cell lines, including Jurkat cells.[1] In vivo studies have shown its efficacy in animal models of T-cell-mediated immunoinflammatory responses, such as murine collagen-induced arthritis and allograft transplantation.[2][4] It has been observed to selectively inhibit CD8+ T-cells.[2][3]
Q3: What are the recommended storage conditions for this compound?
For optimal stability, the stock solution of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Improper storage can lead to degradation of the compound and inconsistent experimental outcomes.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from compound handling to experimental design. The following section provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected IC50 values or lack of inhibitory effect.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure this compound has been stored correctly at -80°C for long-term storage or -20°C for short-term storage.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Inaccurate Compound Concentration | Verify the initial concentration of the stock solution. If possible, confirm the concentration and purity of the compound using analytical methods such as HPLC. |
| Cell Health and Viability | Monitor cell viability using a standard assay (e.g., Trypan Blue, MTT). High levels of cell death can lead to misleading results. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Suboptimal Assay Conditions | Optimize the concentration of the stimulating agent (e.g., PMA, TNF-α) used to activate the NF-κB or AP-1 pathway. Also, optimize the incubation time with this compound. |
Problem 2: High variability between replicate wells or experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Use a calibrated multichannel pipette and mix the cell suspension thoroughly before plating. |
| Edge Effects in Assay Plates | To minimize edge effects, avoid using the outer wells of the assay plate or fill them with sterile PBS or media. |
| Incomplete Compound Solubilization | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in cell culture media. Visually inspect for any precipitate. |
| Variability in Reagent Addition | Be consistent with the timing and technique of reagent addition to all wells. Use a standardized workflow for all experimental steps. |
Experimental Protocols
General Protocol for In Vitro Inhibition Assay
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
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Cell Plating: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and pre-incubate for 1-2 hours.
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Cell Stimulation: Stimulate the cells with an appropriate agent to activate the NF-κB and AP-1 pathways (e.g., 20 ng/mL PMA and 1 µM ionomycin).
-
Incubation: Incubate the plate for 24-48 hours.
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Endpoint Measurement: Measure the desired endpoint, such as cytokine production (e.g., IL-2, TNF-α) in the supernatant using ELISA, or measure NF-κB/AP-1 activity using a reporter gene assay.
Key Signaling Pathway and Troubleshooting Logic
The following diagrams illustrate the targeted signaling pathway and a logical workflow for troubleshooting inconsistent results.
Caption: Mechanism of action of this compound in inhibiting cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SP100030 is a novel T-cell-specific transcription factor inhibitor that possesses immunosuppressive activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing SP-100030 concentration for T cell inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of SP-100030 for T cell inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of T cell function. It acts as a dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][2] By blocking these pathways, this compound prevents the expression of key pro-inflammatory cytokines and mediators in T cells. Its inhibitory action is reported to be specific to T lymphocytes.[3]
Q2: In which cell types has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in Jurkat T cells, a human T lymphocyte cell line, as well as other T cell lines.[1][3] Studies have shown it inhibits cytokine production in these cells without affecting monocytic cell lines (like THP-1), fibroblasts, endothelial, or epithelial cells.[3] In vivo studies have also highlighted its selective activity against CD8+ T cells.[2][4]
Q3: What is a good starting concentration range for my experiments?
A3: Based on published data, a good starting point for in vitro experiments using Jurkat T cells is a concentration range between 10 nM and 1 µM. The IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) has been reported to be approximately 30-50 nM for inhibiting NF-κB/AP-1 transcriptional activity and cytokine production (IL-2, IL-8).[1][3] See the data summary table below for more details.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a concentrated stock solution. For long-term storage, it is recommended to keep the stock solution at -20°C or -80°C.[1] Before use, thaw the stock solution and dilute it to the desired final concentrations in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition observed | Inhibitor concentration is too low: The concentration of this compound may not be sufficient to inhibit the target pathways in your specific cell type or under your experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Insufficient T cell activation: The stimulus used to activate the T cells (e.g., PMA/Ionomycin, anti-CD3/CD28) may not be potent enough, resulting in a low signal-to-noise ratio. | Ensure your T cell activation protocol is optimized and consistently yields a robust response (e.g., high cytokine production) in your positive control group. | |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to the degradation of the compound. | Prepare fresh dilutions from a properly stored stock solution for each experiment. Aliquot the stock solution upon first use to minimize freeze-thaw cycles. | |
| High cell toxicity or death | Inhibitor concentration is too high: The concentrations of this compound used may be cytotoxic to your cells. | Titrate the inhibitor to a lower concentration range. Perform a cell viability assay (e.g., using Trypan Blue, MTT, or a live/dead stain) in parallel with your inhibition assay to distinguish between specific inhibition and general cytotoxicity. |
| Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture may be too high. | Ensure the final solvent concentration is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.1%). | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure cells are well-mixed before seeding and that pipetting techniques are consistent. |
| Inaccurate inhibitor dilution: Errors in preparing the serial dilutions of this compound can lead to inconsistent final concentrations. | Carefully prepare a fresh dilution series for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
Data Presentation
Table 1: Summary of In Vitro Efficacy of this compound in Jurkat T cells
| Parameter | Cell Type | Activation Method | IC50 Value | Reference |
| NF-κB/AP-1 Inhibition | Jurkat | Not specified | ~50 nM | [1] |
| NF-κB Luciferase Reporter | Jurkat | Not specified | ~30 nM | [1][3] |
| IL-2 & IL-8 Production | Jurkat | Not specified | ~30 nM | [1] |
| NF-κB Activation (EMSA) | Jurkat | PMA/PHA | 1 µM | [3] |
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound on T Cell Cytokine Production
This protocol outlines a general method to determine the optimal concentration of this compound for inhibiting cytokine production (e.g., IL-2) in T cells following activation.
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Cell Preparation:
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Culture Jurkat T cells in complete RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
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On the day of the experiment, harvest cells and adjust the density to 1 x 10^6 cells/mL in fresh medium.
-
-
Inhibitor Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform serial dilutions in cell culture medium to prepare 2X working concentrations of the inhibitor (e.g., ranging from 20 nM to 2 µM).
-
-
Experimental Setup (96-well plate):
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Add 50 µL of cell suspension (50,000 cells) to each well.
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Add 50 µL of the 2X this compound working solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
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Pre-incubate the plate at 37°C, 5% CO2 for 1 hour.
-
-
T Cell Activation:
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Prepare a 2X activation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL and Ionomycin at 2 µM, or anti-CD3/anti-CD28 beads).
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Add 100 µL of the 2X activation cocktail to all wells except the unstimulated control wells.
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The final volume in each well will be 200 µL.
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-
Incubation and Analysis:
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Incubate the plate at 37°C, 5% CO2 for 24-48 hours.
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After incubation, centrifuge the plate and collect the supernatant.
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Measure the concentration of the target cytokine (e.g., IL-2) in the supernatant using an ELISA kit according to the manufacturer's instructions.
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-
Data Analysis:
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Calculate the percentage of inhibition for each this compound concentration relative to the vehicle-treated, activated control.
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Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
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Visualizations
Caption: this compound inhibits T cell activation by blocking NF-κB and AP-1 in the nucleus.
Caption: Workflow for determining the IC50 of this compound on T cell cytokine production.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SP-100030 and Primary T Cell Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SP-100030 in primary T cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in T cells?
This compound is a novel, T-cell-specific small molecule inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] In T cells, activation through the T cell receptor (TCR) and co-stimulatory molecules triggers signaling cascades that lead to the activation of NF-κB and AP-1. These transcription factors are crucial for the expression of genes involved in T cell activation, proliferation, and cytokine production. This compound exerts its immunosuppressive effects by blocking these pathways.
Q2: What are the expected effects of this compound on primary T cells?
Based on its mechanism of action, this compound is expected to:
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Inhibit the production of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ.
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Suppress T cell proliferation in response to activation signals.
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Reduce the expression of T cell activation markers.
These effects are a direct result of the inhibition of NF-κB and AP-1 dependent gene transcription.
Q3: Is this compound expected to be cytotoxic to primary T cells?
This compound is designed as a T-cell-specific immunosuppressive agent, and its primary intended effect is to inhibit T cell function rather than induce cell death. However, as with any compound, cytotoxicity can be concentration-dependent. At concentrations significantly higher than the effective dose for NF-κB and AP-1 inhibition, off-target effects or overwhelming inhibition of critical survival pathways could potentially lead to cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary T cell culture conditions.
Q4: How can I determine if this compound is cytotoxic in my experiments?
To assess the cytotoxicity of this compound in your primary T cell cultures, you should perform a cell viability assay. Common assays include:
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MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
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Calcein-AM Assay: This fluorescent assay identifies live cells by the presence of intracellular esterase activity.
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Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
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Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to distinguish between live, apoptotic, and necrotic cells.
It is recommended to perform a dose-response curve to identify the concentration at which this compound begins to impact T cell viability.
Troubleshooting Guide
Problem 1: Unexpectedly low T cell viability after treatment with this compound.
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Possible Cause 1: High Concentration of this compound.
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Troubleshooting Tip: Perform a dose-response experiment to determine the IC50 for cytotoxicity. Start with a wide range of concentrations and narrow down to find the optimal concentration that inhibits T cell function without significantly affecting viability.
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-
Possible Cause 2: Solvent Toxicity.
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Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for primary T cells (typically <0.5%). Run a vehicle control (cells treated with the solvent alone at the same concentration used for this compound) to assess solvent-induced cytotoxicity.
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-
Possible Cause 3: Suboptimal Primary T Cell Culture Conditions.
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Troubleshooting Tip: Primary T cells are sensitive to their culture environment. Ensure you are using the appropriate medium, supplements (e.g., IL-2), and cell density. Poor culture conditions can make T cells more susceptible to stress and compound-induced toxicity.
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-
Possible Cause 4: Contamination.
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Troubleshooting Tip: Visually inspect your cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the cultures and start with a fresh batch of cells and reagents.
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Problem 2: Inconsistent results in T cell function assays after this compound treatment.
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Possible Cause 1: Inconsistent Compound Dosing.
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Troubleshooting Tip: Ensure accurate and consistent dilution of your this compound stock solution for each experiment. Prepare fresh dilutions for each experiment to avoid degradation of the compound.
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Possible Cause 2: Variability in Primary T Cell Donors.
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Troubleshooting Tip: Primary T cells from different donors can exhibit significant variability in their response to stimuli and inhibitors. Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately before pooling.
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Possible Cause 3: Edge Effects in Multi-well Plates.
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Troubleshooting Tip: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound and affect cell viability and function. To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile media or PBS.
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Data Presentation
Table 1: Dose-Response of this compound on Primary T Cell Viability
| This compound Concentration (µM) | % Viability (Donor 1) | % Viability (Donor 2) | % Viability (Donor 3) | Average % Viability | Standard Deviation |
| 0 (Vehicle Control) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Summary of this compound IC50 Values
| Parameter | Donor 1 | Donor 2 | Donor 3 | Average IC50 (µM) | Standard Deviation |
| Cytotoxicity (IC50) | |||||
| IL-2 Inhibition (IC50) | |||||
| Proliferation Inhibition (IC50) |
Experimental Protocols
Protocol: Assessing the Cytotoxicity of this compound in Primary T Cells using a Calcein-AM Assay
Materials:
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Primary human T cells
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Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2)
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This compound stock solution (in DMSO)
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Calcein-AM dye
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96-well black, clear-bottom tissue culture plates
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Fluorescence microplate reader
Procedure:
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Cell Seeding:
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Isolate primary T cells from healthy donor blood.
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Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
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Seed 100 µL of the cell suspension into each well of a 96-well plate.
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Compound Treatment:
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Prepare serial dilutions of this compound in complete RPMI-1640 medium.
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Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
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Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time (e.g., 24, 48, or 72 hours).
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Calcein-AM Staining:
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Prepare a working solution of Calcein-AM in PBS according to the manufacturer's instructions.
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Carefully remove 100 µL of medium from each well.
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Add 100 µL of the Calcein-AM working solution to each well.
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Incubate the plate at 37°C for 30 minutes, protected from light.
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Data Acquisition:
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Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.
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Data Analysis:
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Subtract the average fluorescence of the no-cell control wells from all other wells.
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Calculate the percentage of viability for each treatment condition relative to the vehicle control.
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Mandatory Visualizations
References
Technical Support Center: SP-100030 & Jurkat Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the EC50 of SP-100030 in Jurkat cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in Jurkat cells?
This compound is a potent and selective dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] In Jurkat cells, a human T lymphocyte cell line, this compound exerts its effects by blocking the transcriptional activity of NF-κB and AP-1, which are crucial for the expression of various genes involved in inflammation and immune responses.[1] Specifically, it has been shown to inhibit the production of cytokines such as IL-2, IL-8, and TNF-alpha in Jurkat cells.[1]
Q2: What is the expected EC50 of this compound in Jurkat cells?
The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound in Jurkat cells can vary depending on the specific endpoint being measured.
| Parameter | Reported Value | Cell Line | Incubation Time | Assay |
| NF-κB Inhibition (IC50) | 50 nM | Jurkat | Not Specified | Luciferase Reporter Assay |
| AP-1 Inhibition (IC50) | 50 nM | Jurkat | Not Specified | Luciferase Reporter Assay |
| IL-2, IL-8, TNF-alpha Production Inhibition (IC50) | ~30 nM | Jurkat | Not Specified | ELISA/RT-PCR |
| Cytotoxicity (EC50) | 550 nM | Jurkat | 24 hours | CellTiter-Glo® Assay |
Q3: How does inhibition of NF-κB by this compound relate to apoptosis in Jurkat cells?
The NF-κB signaling pathway is a key regulator of apoptosis, often promoting cell survival by inducing the expression of anti-apoptotic proteins. In Jurkat cells, constitutive NF-κB activity can contribute to their resistance to apoptosis. By inhibiting NF-κB, this compound can sensitize the cells to apoptotic stimuli or, at higher concentrations, directly induce apoptosis. This occurs because the inhibition of NF-κB leads to a decrease in the expression of anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[2] Anti-apoptotic members like Bcl-2 itself prevent the release of cytochrome c from the mitochondria, a key event in apoptosis initiation.[3][4][5] Pro-apoptotic members, such as Bax and Bak, promote this release. The expression of several anti-apoptotic Bcl-2 family members is regulated by NF-κB. Therefore, by inhibiting NF-κB, this compound can indirectly downregulate these anti-apoptotic proteins, leading to an increased susceptibility of Jurkat cells to apoptosis.
Experimental Protocols
Detailed Methodology for Determining the Cytotoxicity EC50 of this compound in Jurkat Cells using a Resazurin-based Viability Assay:
1. Materials:
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Jurkat cells (clone E6-1)
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
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This compound
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Dimethyl sulfoxide (B87167) (DMSO)
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Resazurin (B115843) sodium salt
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96-well clear-bottom black plates
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Humidified incubator (37°C, 5% CO2)
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Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)
2. This compound Stock Solution Preparation:
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Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
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Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.[1]
3. Cell Culture and Seeding:
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Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
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Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
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Ensure cells are in the exponential growth phase and have high viability (>95%) before starting the experiment.
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Perform a cell count using a hemocytometer or an automated cell counter.
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Centrifuge the required number of cells and resuspend them in fresh culture medium to a final density of 2 x 10^5 cells/mL.
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Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
4. Compound Treatment:
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Prepare a serial dilution of this compound in culture medium from your stock solution. It is recommended to perform a 2 to 3-fold serial dilution to generate a dose-response curve with at least 8-10 concentrations (e.g., ranging from 10 µM down to low nM).
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Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
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Add 100 µL of the diluted this compound or vehicle control to the appropriate wells, resulting in a final volume of 200 µL per well.
5. Incubation:
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
6. Viability Assay:
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Prepare a 0.15 mg/mL solution of resazurin in sterile PBS and filter-sterilize.
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Add 20 µL of the resazurin solution to each well.
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Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized.
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Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
7. Data Analysis:
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Subtract the average fluorescence of the no-cell control wells from all other wells.
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Normalize the data to the vehicle control (set as 100% viability).
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Plot the normalized cell viability (%) against the logarithm of the this compound concentration.
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Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. | |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or medium to maintain humidity. | |
| Low signal-to-noise ratio in the viability assay | Suboptimal cell number | Optimize the initial cell seeding density. |
| Insufficient incubation time with resazurin | Increase the incubation time with the viability reagent, ensuring it is within the linear range of the assay. | |
| EC50 value is significantly different from the expected range | Incorrect concentration of this compound stock solution | Verify the weighing and dilution calculations. Prepare a fresh stock solution. |
| Degradation of this compound | Use freshly prepared dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles. | |
| Jurkat cell line variability | Cell line characteristics can drift over time with continuous passaging. Use a low passage number of cells and ensure consistent culture conditions. | |
| Contamination (e.g., mycoplasma) | Regularly test cell cultures for mycoplasma contamination. | |
| Precipitation of this compound in the culture medium | Low solubility of the compound in aqueous solution | Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control. Prepare intermediate dilutions in medium to minimize precipitation. |
Visualizations
References
SP-100030 Technical Support Center: Troubleshooting Solubility
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of SP-100030, a potent dual inhibitor of NF-κB and AP-1 transcriptional activity. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It is also soluble in ethanol. For optimal results, use fresh, high-quality DMSO.[1]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound in commonly used laboratory solvents is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 100 mg/mL[1][2] | ~228 mM |
| Ethanol | 43.76 mg/mL | 100 mM |
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound in DMSO to your desired concentration, for example, 10 mM. MedChemExpress offers a pre-dissolved 10 mM solution in DMSO.
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound are stable for up to 6 months when stored at -70°C or -80°C.[1][3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3] It is recommended to protect the compound from light.[2]
Q5: My this compound precipitated when I diluted the DMSO stock solution in my aqueous buffer/cell culture medium. What should I do?
A5: This is a common issue when diluting DMSO-solubilized compounds into aqueous solutions. Please refer to the troubleshooting guide below for detailed steps to address this.
Troubleshooting Guide: Solubility Issues
This guide addresses the common problem of this compound precipitation upon dilution of a DMSO stock solution into an aqueous medium.
Issue: Precipitate formation after diluting DMSO stock solution.
Root Cause: this compound is a hydrophobic compound with limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution, forming a precipitate.
Solutions:
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Optimize the Final DMSO Concentration:
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Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher DMSO concentration may be necessary to maintain solubility.
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Perform a preliminary test to determine the maximum tolerable DMSO concentration for your specific cell line or assay.
-
-
Modify the Dilution Protocol:
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Step-wise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 10 mM DMSO stock to 1 mM in DMSO, and then dilute this intermediate stock into your aqueous medium.
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Pre-warming the Aqueous Medium: Warming your buffer or cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
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Vortexing During Dilution: Add the this compound stock solution drop-wise to the aqueous medium while vortexing or stirring to ensure rapid and uniform mixing.
-
-
Use of a Surfactant or Co-solvent:
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For in vivo preparations, the use of surfactants like Tween 80 or co-solvents such as polyethylene (B3416737) glycol (PEG) can help to maintain the solubility of hydrophobic compounds. The optimal formulation will need to be determined empirically for your specific application. One study mentions intraperitoneal injection in a rat model, suggesting that appropriate vehicle formulations can be achieved.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes or vials
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-
Procedure:
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Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 437.65 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 4.38 mg of this compound.
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Weigh the this compound powder and add it to a sterile tube.
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Add the calculated volume of DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -70°C or -80°C for long-term storage.[1][3]
-
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound inhibits NF-κB and AP-1 mediated gene expression.
References
SP-100030 Technical Support Center: Troubleshooting Degradation in Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing SP-100030, ensuring its stability throughout long-term experiments is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] One supplier suggests that stock solutions are stable for up to 6 months at -70°C. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q2: What are the signs of this compound degradation?
A2: Visual indicators of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without visible changes. The most reliable sign of degradation is a decrease in the compound's biological activity, such as a reduced inhibition of NF-κB and AP-1 signaling pathways, or the appearance of unexpected peaks in analytical tests like High-Performance Liquid Chromatography (HPLC).
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO and ethanol (B145695). For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: Can I store this compound diluted in aqueous solutions or cell culture media?
A4: It is not recommended to store this compound in aqueous solutions or cell culture media for extended periods. The amide bond in the this compound structure (N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide) could be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Prepare fresh dilutions from a frozen stock solution for each experiment.
Troubleshooting Guide
Issue 1: Decreased or Inconsistent Biological Activity
If you observe a reduction or inconsistency in the expected biological effect of this compound in your long-term experiments, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Recommended Action |
| Compound Degradation | - Verify Storage: Ensure the compound has been stored at the correct temperature and for a duration within the recommended stability period. - Prepare Fresh Stock: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution from a new vial of the compound. - Analytical Check: If possible, analyze the compound's purity and concentration using a suitable analytical method like HPLC. |
| Experimental Variability | - Consistent Dilution: Prepare fresh dilutions for each experiment to minimize variability. - Control Experiments: Include positive and negative controls in every experiment to monitor the consistency of your assay. |
| Cell Culture Issues | - Cell Health: Ensure cells are healthy and in the logarithmic growth phase. - Passage Number: Use cells within a consistent and low passage number range. |
Issue 2: Unexpected Experimental Results or Artifacts
Unforeseen results or artifacts could be linked to the degradation of this compound or its interaction with experimental components.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
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Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.
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Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol for Assessing this compound Stability by HPLC
This is a general guideline and may need optimization based on the available equipment and columns.
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Standard Preparation: Prepare a fresh, known concentration of this compound in the mobile phase to serve as a reference standard.
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Sample Preparation: Dilute an aliquot of the stored this compound stock solution to a suitable concentration in the mobile phase.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid or trifluoroacetic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
-
Analysis: Inject the standard and the sample. Compare the peak area and retention time of the sample to the standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Signaling Pathway
This compound is a dual inhibitor of the NF-κB and AP-1 signaling pathways.
Caption: Inhibition of NF-κB and AP-1 signaling pathways by this compound.
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Source |
| -80°C | Up to 6 months | DMSO or Ethanol | [1] |
| -70°C | Up to 6 months | DMSO or Ethanol | |
| -20°C | Up to 1 month | DMSO or Ethanol | [1] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 43.76 | 100 | |
| Ethanol | 43.76 | 100 |
By following these guidelines and troubleshooting steps, researchers can minimize the impact of this compound degradation on their long-term experiments, leading to more accurate and reproducible scientific outcomes.
References
Technical Support Center: SP-100030 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SP-100030, a potent dual inhibitor of NF-κB and AP-1 transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable pyrimidinecarboxamide compound that functions as a potent dual inhibitor of both Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB) mediated transcription.[1][2] It is often used in research to study inflammatory and immune responses, particularly in T-cells, by preventing the transcription of genes regulated by these two key factors, such as those for various cytokines (e.g., IL-2, IL-8, TNF-α).[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO (up to 100 mg/ml).[1] For long-term storage, it is recommended to prepare aliquots of the stock solution in fresh DMSO and freeze them at -70°C. Under these conditions, stock solutions are reported to be stable for up to six months.[1] For shorter periods (up to one month), storage at -20°C is also acceptable.[4] The solid form should be stored at +2°C to +8°C, protected from light.[1][5]
Q3: What is the typical effective concentration (IC50) of this compound?
A3: The half-maximal inhibitory concentration (IC50) for both NF-κB and AP-1 transcriptional activation is approximately 50 nM in Jurkat T-cell based reporter assays.[3][4] However, the optimal concentration can vary depending on the cell type, stimulus, and specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue 1: No or weak inhibition of the target pathway.
Possible Cause 1: Inactive Compound
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Solution: Ensure the compound has been stored correctly. If using a reconstituted solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, consider using a fresh aliquot or preparing a new stock solution.
Possible Cause 2: Suboptimal Concentration
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Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. A typical starting range for in vitro experiments could be from 10 nM to 10 µM.
Possible Cause 3: Ineffective Pathway Activation
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Solution: Confirm that your positive control for pathway activation is working as expected. For example, if you are studying NF-κB inhibition, ensure that your stimulus (e.g., TNF-α, PMA) is effectively inducing NF-κB activation in your control (vehicle-treated) cells. This can be verified by Western blot for IκBα degradation or p65 phosphorylation.[3]
Possible Cause 4: Cell Type Specificity
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Solution: this compound has been shown to be highly selective for T-cells, with minimal inhibitory effects on cytokine induction in other cell types such as endothelial, epithelial, or monocytic cultures.[1][5] If you are using a non-T-cell line, the compound may be less effective.
Issue 2: High cell death or cytotoxicity observed after treatment.
Possible Cause 1: High Concentration of this compound
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Solution: High concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity. Reduce the concentration of this compound. A cell viability assay (e.g., MTT, Trypan Blue exclusion) should be performed in parallel with your main experiment to identify a non-toxic working concentration.
Possible Cause 2: High Concentration of Vehicle (DMSO)
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Solution: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Run a vehicle-only control (cells treated with the same concentration of DMSO as your this compound treated samples) to assess any vehicle-induced toxicity.
Possible Cause 3: Pathway Inhibition Induces Apoptosis
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Solution: The NF-κB pathway is known to regulate cell survival and its inhibition can make cells more susceptible to apoptosis.[6][7] If your experimental conditions (e.g., co-treatment with another stimulus) are pro-apoptotic, the addition of this compound may enhance this effect. Consider reducing treatment duration or performing an apoptosis assay (e.g., Caspase 3/7 activity) to quantify this effect.[7]
Issue 3: Inconsistent or unexpected results.
Possible Cause 1: Off-Target Effects
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Solution: While this compound is a potent inhibitor of NF-κB and AP-1, like all small molecules, it may have off-target effects. To confirm that your observed phenotype is due to the inhibition of the intended pathways, consider rescue experiments or using structurally different inhibitors of the same pathways to see if they produce similar results.
Possible Cause 2: Crosstalk Between NF-κB and AP-1
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Solution: NF-κB and AP-1 signaling pathways have significant crosstalk.[8] this compound inhibits both, which can make it difficult to attribute the final effect to one pathway over the other. To dissect the individual contributions, you may need to use more specific inhibitors for each pathway in parallel experiments or use genetic approaches like siRNA to silence specific components of each pathway.
Experimental Protocols & Data
Control Experiments for this compound Treatment
To ensure the validity of your results, the following control experiments are essential.
| Control Type | Purpose | Description |
| Vehicle Control | To control for effects of the solvent (DMSO). | Treat cells with the same volume/concentration of DMSO used to dissolve this compound. |
| Positive Control (Pathway Activation) | To confirm the signaling pathway is inducible in the experimental system. | Treat cells with a known activator of NF-κB/AP-1 (e.g., TNF-α, PMA, LPS) without the inhibitor. |
| Negative Control (Unstimulated) | To establish a baseline for pathway activity. | Treat cells with culture medium only (no stimulus, no inhibitor, no vehicle). |
| Specificity Control (Reporter Assay) | To ensure the inhibitor is specific to the target promoter. | Use a reporter plasmid with a promoter not regulated by NF-κB or AP-1 (e.g., a constitutive promoter like CMV or SV40 driving luciferase).[1] |
| Cytotoxicity Control | To ensure the observed effects are not due to cell death. | Perform a cell viability assay (e.g., MTT, Trypan Blue) at all tested concentrations of this compound and vehicle. |
Protocol: Validating NF-κB Inhibition by Western Blot
This protocol describes how to validate the inhibitory effect of this compound on the canonical NF-κB pathway by measuring the levels of phosphorylated IκBα.
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Cell Seeding: Plate your cells (e.g., Jurkat T-cells) at a suitable density and allow them to adhere or recover overnight.
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Pre-treatment: Treat the cells with your desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
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Stimulation: Add a known NF-κB activator (e.g., 20 ng/mL TNF-α) to the wells. Include an unstimulated control group. Incubate for the optimal time to see IκBα phosphorylation/degradation (typically 15-30 minutes).
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Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against phospho-IκBα overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: this compound inhibits NF-κB and AP-1 nuclear activity.
Caption: Workflow for testing the efficacy of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. SP 100030 | NF-κB and IκB | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB and AP-1 Connection: Mechanism of NF-κB-Dependent Regulation of AP-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
interpreting SP-100030 dose-response curve
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SP-100030, a potent dual inhibitor of NF-κB and AP-1 transcriptional activity.[1]
Troubleshooting Guides
Researchers may encounter variability when generating dose-response curves for this compound. This guide addresses common issues, their potential causes, and recommended solutions.
Troubleshooting Common Issues with this compound Dose-Response Curves
| Issue | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette for consistency. |
| Edge effects: Evaporation in the outer wells of the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inaccurate pipetting: Errors in serial dilutions or reagent addition. | Calibrate pipettes regularly. Use fresh pipette tips for each dilution and reagent addition. | |
| Inconsistent IC50 Values | Variable cell health and passage number: Cells that are unhealthy or have been passaged too many times can show altered responses. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Different incubation times: The inhibitory effect of this compound can be time-dependent. | Maintain a consistent incubation time with this compound across all experiments. | |
| Variations in reagent concentrations: Inconsistent concentrations of stimuli (e.g., TNF-α) or detection reagents. | Prepare fresh reagents for each experiment and ensure accurate concentration calculations. | |
| Shallow or Steep Dose-Response Curve | Inappropriate dose range: The selected concentration range may not cover the full dynamic range of inhibition. | Perform a preliminary experiment with a broad range of this compound concentrations to determine the optimal range for the definitive assay. |
| Compound solubility issues: this compound may precipitate at higher concentrations. | Visually inspect the wells for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range. | |
| Incomplete Inhibition at High Concentrations | Cell toxicity: At very high concentrations, this compound may induce cytotoxicity, confounding the measurement of NF-κB/AP-1 inhibition. | Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to the dose-response experiment to assess the cytotoxic potential of this compound at the tested concentrations. |
| Presence of resistant cell populations: A subpopulation of cells may be less sensitive to this compound. | Ensure a homogenous cell population. If using a mixed population, consider cell sorting or cloning to isolate a responsive population. |
Logical Workflow for Troubleshooting Dose-Response Experiments
Caption: Troubleshooting workflow for this compound dose-response curves.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in Jurkat T-cells, with IC50 values of approximately 50 nM for both NF-κB and AP-1.[1][2]
Signaling Pathway of NF-κB and AP-1 Inhibition by this compound
Caption: this compound inhibits NF-κB and AP-1 transcriptional activity.
2. What is a typical experimental protocol for generating an this compound dose-response curve?
A common method is to use a luciferase reporter assay in a suitable cell line, such as Jurkat T-cells, which have a robust NF-κB and AP-1 signaling pathway.
Experimental Protocol: NF-κB/AP-1 Luciferase Reporter Assay
| Step | Procedure |
| 1. Cell Culture | Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. Maintain cells in the logarithmic growth phase. |
| 2. Transfection | Co-transfect Jurkat cells with an NF-κB or AP-1 responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol. |
| 3. Cell Seeding | 24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10^5 cells/well. |
| 4. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). |
| 5. Stimulation | After a 1-hour pre-incubation with this compound, stimulate the cells with an appropriate agonist to activate the NF-κB and AP-1 pathways (e.g., 10 ng/mL TNF-α or 50 ng/mL PMA plus 1 µM ionomycin). |
| 6. Incubation | Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator. |
| 7. Luciferase Assay | Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer. |
| 8. Data Analysis | Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. |
3. How should I prepare and store this compound?
For stock solutions, dissolve this compound in DMSO. It is recommended to store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
4. What are the key parameters to look for in an this compound dose-response curve?
The primary parameter is the IC50 value , which represents the concentration of this compound required to inhibit 50% of the maximal response. Other important parameters include the Hill slope , which describes the steepness of the curve, and the maximal inhibition , which indicates the highest level of inhibition achieved.
Quantitative Data Summary: this compound Activity
| Parameter | Reported Value | Cell Line | Assay |
| IC50 (NF-κB) | ~50 nM | Jurkat | Luciferase Reporter Assay |
| IC50 (AP-1) | ~50 nM | Jurkat | Luciferase Reporter Assay |
| IC50 (IL-2 Production) | ~30 nM | Jurkat | ELISA |
| IC50 (IL-8 Production) | ~30 nM | Jurkat | ELISA |
Note: The IC50 values can vary depending on the specific experimental conditions.[2]
5. How do I analyze the data from my dose-response experiment?
After normalizing your data, plot the response (e.g., % inhibition) against the logarithm of the drug concentration. Use a non-linear regression analysis, typically a four-parameter logistic model (also known as a sigmoidal dose-response model), to fit the data and calculate the IC50 value. Software such as GraphPad Prism or R with the 'drc' package are commonly used for this analysis. It is important to visually inspect the curve fit to ensure it accurately represents the data.
References
Validation & Comparative
Validating SP-100030 Activity with RT-qPCR: A Comparative Guide for Researchers
For researchers and drug development professionals investigating inflammatory and immune responses, SP-100030 presents as a potent dual inhibitor of the critical transcription factors NF-κB and AP-1. This guide provides a comprehensive comparison of this compound with other common NF-κB inhibitors, BAY 11-7082 and JSH-23, focusing on the validation of their activity using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR). Detailed experimental protocols and supporting data are presented to facilitate objective evaluation and experimental design.
This compound has been demonstrated to effectively block the production of various pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-8, and Tumor Necrosis Factor-alpha (TNF-α), by inhibiting the transcriptional activity of NF-κB and AP-1.[1] The validation of its inhibitory effect is crucial for its application in research and potential therapeutic development. RT-qPCR stands as a gold-standard technique for this purpose, offering high sensitivity and specificity in measuring changes in the mRNA expression levels of target genes.[2]
Signaling Pathway of NF-κB and AP-1 Inhibition
The diagram below illustrates the canonical NF-κB and AP-1 signaling pathways and highlights the inhibitory action of this compound. Upon stimulation by various signals such as inflammatory cytokines or pathogens, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target inflammatory genes. Similarly, stress signals can activate JNK, which in turn phosphorylates c-Jun, a key component of the AP-1 transcription factor. Activated AP-1 then translocates to the nucleus and promotes the expression of genes involved in cell proliferation and inflammation. This compound exerts its effect by preventing the nuclear translocation and transcriptional activity of both NF-κB and AP-1.
Comparison of this compound with Alternative NF-κB Inhibitors
To provide a clear comparison, the following table summarizes the key characteristics and performance metrics of this compound, BAY 11-7082, and JSH-23. The data is compiled from publicly available information and representative experimental outcomes.
| Feature | This compound | BAY 11-7082 | JSH-23 |
| Target(s) | NF-κB and AP-1 | IKK (upstream of NF-κB) | NF-κB (p65 nuclear translocation) |
| Reported IC50 | ~50 nM for NF-κB and AP-1[1] | 5-10 µM for IKK inhibition | 7.1 µM for NF-κB activity[3][4] |
| Mechanism of Action | Dual inhibitor of NF-κB and AP-1 transcriptional activity.[1] | Irreversibly inhibits TNF-α-induced IκB-α phosphorylation.[5] | Inhibits nuclear translocation of the NF-κB p65 subunit without affecting IκBα degradation.[3][4] |
| Commonly Studied Genes | IL-2, IL-5, IL-8, IL-10, TNF-α[6][7] | TNF-α, IL-6, IL-1β, COX-2 | TNF-α, IL-6, iNOS |
| Selectivity | T-cell specific inhibition of cytokine production has been reported.[8] | Broad-spectrum anti-inflammatory activity, may have off-target effects.[9] | Specific for NF-κB transcriptional activity.[3] |
Experimental Workflow for RT-qPCR Validation
The following diagram outlines a typical workflow for validating the activity of this compound and its alternatives using RT-qPCR. This process involves cell culture and treatment, RNA extraction, reverse transcription to cDNA, and finally, quantitative PCR to measure the expression of target genes.
References
- 1. Selection of housekeeping genes for gene expression studies in the adult rat submandibular gland under normal, inflamed, atrophic and regenerative states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. ijbs.com [ijbs.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Inhibitors: SP-100030 in Focus
For Researchers, Scientists, and Drug Development Professionals
The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell survival, and differentiation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and various cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of SP-100030, a dual inhibitor of NF-κB and Activator Protein-1 (AP-1), against other well-characterized NF-κB inhibitors. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Overview of NF-κB Signaling
The NF-κB signaling cascade is a complex and tightly regulated process. In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes involved in inflammation and immunity.[1][2]
Caption: Canonical NF-κB Signaling Pathway.
Comparison of this compound with Other NF-κB Inhibitors
This section provides a comparative overview of this compound and other commonly used NF-κB inhibitors. The data presented is compiled from various sources and should be interpreted within the context of the specific experimental systems used.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other inhibitors against NF-κB activation or related downstream effects. It is important to note that these values can vary depending on the cell type, stimulus, and assay used.
| Inhibitor | Target(s) | IC50 | Cell Line/System | Reference(s) |
| This compound | NF-κB and AP-1 | 50 nM (NF-κB transcriptional activation) | Jurkat T-cells | [3][4] |
| 30 nM (luciferase production) | Jurkat T-cells | [5] | ||
| BAY 11-7082 | IKK (irreversible), USP7, USP21 | 10 µM (TNFα-induced IκBα phosphorylation) | Tumor cells | [6] |
| 0.19 µM (USP7), 0.96 µM (USP21) | In vitro | [7] | ||
| SC75741 | NF-κB (p65) | 200 nM (EC50 for NF-κB inhibition) | A549 cells | [8][9] |
| Parthenolide (B1678480) | IKK, NF-κB | Varies by study | Various | [10][11][12][13] |
| MG-132 | Proteasome, Calpain | 100 nM (Proteasome), 1.2 µM (Calpain) | In vitro | [14] |
| 3 µM (NF-κB activation) | In vitro | [15] | ||
| QNZ (EVP4593) | NF-κB | 11 nM (NF-κB transcriptional activation) | Jurkat T-cells | [16][17] |
| 7 nM (TNF-α production) | Murine splenocytes | [16][18][17] |
Mechanism of Action
The inhibitors discussed employ different strategies to block the NF-κB pathway. Understanding these mechanisms is crucial for designing experiments and interpreting results.
-
This compound : A potent dual inhibitor of both NF-κB and AP-1 transcriptional activity.[3] It has been shown to be particularly effective in T-cells, where it inhibits the production of cytokines like IL-2, IL-8, and TNF-α.[3][5] This T-cell selectivity could offer a more targeted immunosuppressive effect with potentially fewer side effects compared to broader inhibitors.[19][5]
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BAY 11-7082 : This compound acts as an irreversible inhibitor of IκBα phosphorylation, a critical step for NF-κB activation.[6][7][20] It achieves this by inhibiting the IKK complex.[21] BAY 11-7082 also exhibits inhibitory activity against other targets, including the NLRP3 inflammasome, and ubiquitin-specific proteases USP7 and USP21.[7][20]
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SC75741 : A potent inhibitor that directly targets the p65 subunit of NF-κB, thereby blocking its activity.[9] It has demonstrated efficacy in reducing viral replication and inflammation in models of influenza virus infection.[8][22][23]
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Parthenolide : A sesquiterpene lactone derived from the feverfew plant, parthenolide has been shown to inhibit the NF-κB pathway, although its precise mechanism is debated.[10] Some studies suggest it inhibits the IKK complex, while others indicate it may directly target NF-κB itself.[10][11][12][24]
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MG-132 : This peptide aldehyde is a potent, reversible, and cell-permeable proteasome inhibitor.[1][14][15] By blocking proteasome activity, MG-132 prevents the degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.[14][25][26] It's important to note that as a general proteasome inhibitor, MG-132 will affect the degradation of many other cellular proteins.
-
QNZ (EVP4593) : This quinazoline (B50416) derivative is a highly potent inhibitor of NF-κB transcriptional activation and TNF-α production.[16][18][17] It has also been identified as a neuroprotective inhibitor of store-operated calcium (SOC) channels.[16][27]
Caption: Points of intervention for various NF-κB inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are generalized methodologies for key assays used to characterize NF-κB inhibitors.
NF-κB Reporter Gene Assay
This assay is commonly used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or β-lactamase) under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of the reporter gene, which can be measured quantitatively.
General Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., Jurkat T-cells, HEK293) in 96-well plates.[5][18] Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After an overnight incubation to allow for gene expression, pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) for a specified period (e.g., 1 hour).[5][18]
-
Stimulation: Induce NF-κB activation by adding a stimulus such as TNF-α or a combination of PMA and PHA.[5][18]
-
Lysis and Reporter Assay: After an appropriate incubation time (e.g., 6 hours), lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.[18][28]
-
Data Analysis: Normalize the reporter activity to a control (e.g., untreated or vehicle-treated cells) and calculate the IC50 value of the inhibitor.
IκBα Phosphorylation and Degradation Assay (Western Blot)
This assay directly assesses the effect of an inhibitor on the upstream events of NF-κB activation.
Principle: Western blotting is used to detect the levels of phosphorylated IκBα and total IκBα in cell lysates. Inhibition of IKK will prevent IκBα phosphorylation and subsequent degradation.
General Protocol:
-
Cell Culture and Treatment: Plate cells and treat with the inhibitor for a designated time.
-
Stimulation: Stimulate the cells with an appropriate agent (e.g., TNF-α) for a short period (e.g., 5-30 minutes) to induce IκBα phosphorylation and degradation.
-
Cell Lysis: Prepare cytoplasmic and nuclear extracts from the cells.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phosphorylated IκBα and total IκBα. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.
-
Detection and Analysis: Visualize the protein bands using an appropriate detection method and quantify the band intensities to determine the effect of the inhibitor.
Caption: Workflow for characterizing NF-κB inhibitors.
Cytokine Production Assay (ELISA)
This assay measures the functional consequence of NF-κB inhibition, which is often a reduction in the production of pro-inflammatory cytokines.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-8, TNF-α) in the cell culture supernatant.
General Protocol:
-
Cell Culture, Treatment, and Stimulation: Follow the same initial steps as in the reporter gene assay.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatant.
-
ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentration based on a standard curve. Determine the inhibitory effect of the compound.
Concluding Remarks
The choice of an NF-κB inhibitor is highly dependent on the specific research question and experimental system. This compound stands out due to its dual inhibitory action on both NF-κB and AP-1, and its reported selectivity for T-cells, which may be advantageous for studies focused on T-cell mediated inflammation. In contrast, inhibitors like MG-132 offer broad inhibition of the proteasome, which can have more widespread cellular effects. BAY 11-7082 provides irreversible inhibition of IKK, while SC75741 and QNZ offer high potency in specific contexts. Researchers are encouraged to carefully consider the mechanism of action, potency, and potential off-target effects of each inhibitor when designing their experiments. This guide provides a foundational comparison to aid in this critical selection process.
References
- 1. invivogen.com [invivogen.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AP-1/NF-κB Dual Inhibitor, SP100030 | 154563-54-9 [sigmaaldrich.com]
- 5. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medkoo.com [medkoo.com]
- 10. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parthenolide, a natural inhibitor of Nuclear Factor-kappaB, inhibits lung colonization of murine osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 15. MG132 - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. stemcell.com [stemcell.com]
- 18. selleckchem.com [selleckchem.com]
- 19. immune-system-research.com [immune-system-research.com]
- 20. invivogen.com [invivogen.com]
- 21. BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibition of TNF-alpha-induced NF-kappaB activation and IL-8 release in A549 cells with the proteasome inhibitor MG-132 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SP-100030 and BAY 11-7082 in NF-κB Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway: SP-100030 and BAY 11-7082. This document outlines their mechanisms of action, presents available quantitative efficacy data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.
Introduction and Overview
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a critical role in immunity, cell survival, and proliferation. Its dysregulation is implicated in a multitude of inflammatory diseases and cancers, making it a key target for therapeutic intervention.
-
This compound is recognized as a potent and selective dual inhibitor of NF-κB and Activator Protein-1 (AP-1), with a notable specificity for T-cells. This selectivity suggests a potential for targeted immunosuppression with a reduced toxicity profile compared to broader inhibitors.
-
BAY 11-7082 is a widely utilized anti-inflammatory compound that inhibits the NF-κB pathway by preventing the phosphorylation of IκBα. It is known for its broad-spectrum activity, which also includes the inhibition of the NLRP3 inflammasome and potential interactions with the ubiquitin system.
Mechanism of Action
Both compounds ultimately lead to the suppression of NF-κB activity, but their primary molecular targets and specificity profiles differ significantly.
This compound acts as a dual inhibitor of the transcription factors NF-κB and AP-1. Its T-cell specific mechanism is of particular interest for autoimmune and inflammatory conditions where T-cell activation is a key pathological driver. By inhibiting both NF-κB and AP-1, this compound can block the expression of a wide range of pro-inflammatory cytokines and other mediators that are dependent on these transcription factors.
BAY 11-7082 primarily functions by irreversibly inhibiting the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action is thought to be mediated through the inhibition of IκB kinase (IKK) activity, although some studies suggest it may also target upstream components of the ubiquitin-proteasome system that are necessary for IKK activation. Additionally, BAY 11-7082 has been shown to directly inhibit the ATPase activity of the NLRP3 inflammasome, further contributing to its anti-inflammatory effects.
Quantitative Data Comparison
The following tables summarize the reported efficacy of this compound and BAY 11-7082 from various studies. It is crucial to note that these values were obtained under different experimental conditions (e.g., cell types, stimuli, assay methods), and therefore, a direct comparison of potency should be made with caution. To date, a head-to-head comparative study under identical conditions has not been identified in the public domain.
Table 1: Efficacy of this compound
| Assay Type | Cell Line | Stimulus | IC50 Value | Reference |
| NF-κB Luciferase Reporter Assay | Jurkat T-cells | PMA/PHA | 30 nM | [1] |
| AP-1 Luciferase Reporter Assay | Jurkat T-cells | PMA/PHA | 50 nM | [2] |
| NF-κB & AP-1 Transcriptional Activation | Jurkat T-cells | PMA/PHA | 50 nM | [2] |
Table 2: Efficacy of BAY 11-7082
| Assay Type | Cell Line/System | Stimulus | IC50 Value | Reference |
| IκBα Phosphorylation | Tumor cells | TNFα | 10 µM | [3] |
| Ubiquitin-specific protease USP7 | In vitro | - | 0.19 µM | |
| Ubiquitin-specific protease USP21 | In vitro | - | 0.96 µM |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Canonical NF-κB and AP-1 signaling pathways and the primary targets of this compound and BAY 11-7082.
Caption: A generalized experimental workflow for evaluating the efficacy of NF-κB inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of NF-κB inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
Cells of interest (e.g., HEK293T, Jurkat)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound or BAY 11-7082
-
NF-κB activator (e.g., TNFα, PMA)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plating: Seed the transfected cells into 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or BAY 11-7082 for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an NF-κB activator for 6-8 hours.
-
Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Western Blot for IκBα Phosphorylation
This method detects the levels of phosphorylated IκBα, a key upstream event in NF-κB activation.
Materials:
-
Cells of interest
-
This compound or BAY 11-7082
-
NF-κB activator
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-total IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with the inhibitor followed by stimulation as described for the luciferase assay.
-
Cell Lysis: Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-IκBα signal to the total IκBα and loading control signals.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of NF-κB.
Materials:
-
Nuclear extraction kit
-
Biotin-labeled NF-κB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Native polyacrylamide gel
-
TBE buffer
-
Chemiluminescent nucleic acid detection module
Procedure:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and stimulus, then isolate nuclear extracts using a commercial kit.
-
Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) and binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.
-
Transfer and Detection: Transfer the complexes to a nylon membrane and detect the biotin-labeled probe using a chemiluminescent detection system.
-
Analysis: Analyze the shift in the mobility of the labeled probe, which indicates NF-κB binding.
Conclusion
Both this compound and BAY 11-7082 are effective inhibitors of the NF-κB pathway, but they exhibit distinct characteristics that make them suitable for different research applications. This compound's T-cell specificity and dual NF-κB/AP-1 inhibition offer a targeted approach for studying T-cell mediated inflammation. In contrast, BAY 11-7082's broader inhibitory profile, which includes the NLRP3 inflammasome, makes it a useful tool for investigating general inflammatory processes. The choice between these two inhibitors will depend on the specific research question, the cell types being studied, and the desired level of target selectivity. The experimental protocols provided in this guide offer a robust framework for the empirical evaluation and comparison of these and other NF-κB pathway inhibitors.
References
A Head-to-Head Battle for NF-κB Suppression: SP-100030 vs. JSH-23
In the landscape of cellular signaling, the Nuclear Factor-kappa B (NF-κB) pathway stands as a central regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is a hallmark of numerous diseases, making it a prime target for therapeutic intervention. Among the arsenal (B13267) of inhibitors developed to modulate this pathway, SP-100030 and JSH-23 have emerged as notable contenders. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific needs.
Mechanism of Action: Two Distinct Strategies to Inhibit NF-κB
This compound and JSH-23 employ different mechanisms to achieve NF-κB inhibition, targeting distinct steps in the signaling cascade.
This compound is a potent dual inhibitor of both NF-κB and Activator Protein-1 (AP-1) transcriptional activity.[1][2][3] Its precise molecular target within the NF-κB pathway is not explicitly detailed in the provided search results, but its effect is a reduction in NF-κB-mediated gene transcription.[4]
JSH-23 , on the other hand, specifically targets the nuclear translocation of the p65 subunit of NF-κB.[5][6][7][8][9] It effectively prevents p65 from entering the nucleus and binding to DNA, thereby blocking the transcription of NF-κB target genes.[5][6][7][8][9] A key feature of JSH-23 is that it does not affect the degradation of the inhibitory protein IκBα, a preceding step in the canonical NF-κB pathway.[5][6][9]
Potency and Efficacy: A Quantitative Comparison
A direct comparison of the half-maximal inhibitory concentration (IC50) reveals a significant difference in the potency of the two inhibitors. However, it is crucial to note that these values were determined in different cell lines and under different stimulation conditions, which can significantly impact the apparent potency.
| Inhibitor | IC50 | Cell Line | Stimulus | Reference |
| This compound | 50 nM | Jurkat (human T-cell) | PMA/PHA | [1][2][3] |
| JSH-23 | 7.1 µM | RAW 264.7 (mouse macrophage) | LPS | [5][6][7] |
The data indicates that this compound is significantly more potent than JSH-23 in the reported experimental systems. The nanomolar IC50 of this compound in Jurkat T-cells suggests high efficacy in this cell type.[1][2][3] JSH-23's micromolar IC50 in RAW 264.7 macrophages is still indicative of effective inhibition, though at a higher concentration.[5][6][7]
Experimental Protocols
To enable researchers to design and execute their own comparative studies, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effects of compounds.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound and JSH-23 stock solutions (in DMSO)
-
Tumor Necrosis Factor-alpha (TNFα)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB reporter cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound or JSH-23. Include a vehicle control (DMSO). Incubate for 1 hour.
-
Stimulation: Add TNFα to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for p65 Nuclear Translocation
This method visualizes the presence of the p65 subunit in the nucleus, providing a direct measure of NF-κB activation and its inhibition by JSH-23.
Materials:
-
RAW 264.7 macrophage cells
-
RPMI-1640 medium with 10% FBS
-
JSH-23 stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells and treat with JSH-23 for 1 hour, followed by stimulation with LPS (1 µg/mL) for 1 hour.
-
Fractionation: Isolate nuclear and cytoplasmic fractions using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p65, Lamin B1, and GAPDH overnight.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Analysis: Quantify the band intensities to determine the relative amount of p65 in the nuclear and cytoplasmic fractions.
Quantitative PCR (qPCR) for NF-κB Target Genes
This technique measures the mRNA levels of genes known to be regulated by NF-κB, providing a functional readout of inhibitor activity.
Materials:
-
Cells of interest (e.g., Jurkat or RAW 264.7)
-
This compound and JSH-23 stock solutions (in DMSO)
-
NF-κB activating stimulus (e.g., PMA/Ionomycin or LPS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for NF-κB target genes (e.g., IL-6, TNF-α, ICAM-1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the inhibitors and stimulus as described in the previous protocols.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method.
Summary and Recommendations
Both this compound and JSH-23 are valuable tools for studying NF-κB signaling, each with its own distinct advantages.
This compound stands out for its high potency, particularly in T-cells, and its dual inhibition of both NF-κB and AP-1.[1][2][3][4] This makes it an excellent choice for studies where potent and broad inhibition of inflammatory transcription factors is desired. Its efficacy in an in vivo model of arthritis further highlights its potential for preclinical research.[10]
JSH-23 offers a more targeted approach by specifically inhibiting the nuclear translocation of p65.[5][6][7][8][9] This specificity is advantageous for dissecting the specific role of the canonical NF-κB pathway without directly affecting other signaling pathways like AP-1. Its demonstrated in vivo activity in models of diabetic neuropathy and depression suggests its utility in a range of disease models.[11]
For researchers deciding between these two inhibitors, the following points should be considered:
-
Potency vs. Specificity: If maximal inhibition with the lowest possible concentration is the primary goal, this compound may be the preferred choice. If the specific investigation of the p65-mediated canonical NF-κB pathway is required, JSH-23's targeted mechanism is more appropriate.
-
Cell Type: The existing data suggests that this compound is highly effective in T-cells, while JSH-23 has been well-characterized in macrophages.[1][5] The optimal inhibitor may vary depending on the cell type being investigated.
-
Off-Target Effects: As a dual inhibitor, this compound's effects on AP-1 should be considered. While this can be advantageous in some contexts, it may be a confounding factor in others. JSH-23's more specific mechanism may result in fewer off-target effects.
Ultimately, the choice between this compound and JSH-23 will depend on the specific research question and experimental context. The information and protocols provided in this guide are intended to empower researchers to make an informed decision and to design rigorous experiments to further elucidate the complex role of NF-κB in health and disease.
References
- 1. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: SP-100030 and Dexamethasone in T Cell Modulation
For Immediate Release
[City, State] – [Date] – In the landscape of immunological research and therapeutic development, the precise modulation of T cell function is paramount. This guide provides a comprehensive comparison of two prominent immunomodulatory agents, SP-100030 and dexamethasone (B1670325), with a focus on their effects on T cells. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct mechanisms and potencies of these compounds.
Introduction to the Competitors
This compound is a novel and selective inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), demonstrating a notable specificity for T cells.[1][2] Its targeted action on these key signaling pathways, which govern the expression of numerous pro-inflammatory cytokines and regulate T cell activation, marks it as a compound of significant interest for T cell-centric immunomodulation.
Dexamethasone , a synthetic glucocorticoid, has a long-standing history as a potent anti-inflammatory and immunosuppressive agent. Its mechanism is multifaceted, primarily involving the binding to intracellular glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression. This broad-acting mechanism affects a wide array of immune cells, including T cells, leading to the suppression of inflammatory responses.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and dexamethasone lies in their primary molecular targets and the breadth of their cellular impact.
This compound exhibits a targeted approach by directly inhibiting the transcriptional activity of NF-κB and AP-1.[1] In activated T cells, the T cell receptor (TCR) and co-stimulatory signals trigger a cascade leading to the activation of these transcription factors, which are crucial for the production of inflammatory cytokines and for T cell proliferation. By blocking NF-κB and AP-1, this compound effectively curtails the T cell inflammatory response at a key control point. A notable feature of this compound is its selectivity for T cells, with minimal impact on cytokine production in other cell types such as monocytes, fibroblasts, endothelial, and epithelial cells.[3]
Dexamethasone , in contrast, exerts its influence through the glucocorticoid receptor. The dexamethasone-GR complex can modulate gene expression in several ways: by directly binding to glucocorticoid response elements (GREs) on DNA to activate or repress gene transcription, or by protein-protein interactions with other transcription factors, including NF-κB and AP-1, to inhibit their activity. Its effects on T cells are extensive, including the inhibition of T cell proliferation, induction of apoptosis, and a broad suppression of cytokine production.
Quantitative Performance: A Data-Driven Comparison
The following tables summarize the available quantitative data on the inhibitory effects of this compound and dexamethasone on T cell function. It is important to note that the data are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: Inhibition of NF-κB Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Jurkat (T cell) | NF-κB Luciferase Reporter | 30 nM | [3][4] |
| Dexamethasone | - | - | - | - |
| Data for a direct IC50 of dexamethasone on NF-κB reporter activity in T cells was not available in the reviewed literature. |
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine | Cell Type | Inhibition | Concentration | Reference |
| This compound | IL-2, IL-8, TNF-α | Jurkat (T cell) | Inhibition | Not specified | [3] |
| IL-2, IL-5, IL-10 | Rat T cells (in vivo) | mRNA expression inhibited | 20 mg/kg/day | [5] | |
| Dexamethasone | IL-9 | Human PBMC | mRNA expression IC50 = 4 nM | 4 nM | |
| IL-6 | Human PBMC | 16-fold reduction | 100-300 nM | [6] | |
| IL-4 | Human PBMC | 13-fold reduction | 100-300 nM | [6] | |
| TNF-α | Human PBMC | 5-fold reduction | 100-300 nM | [6] | |
| IL-2 | Human PBMC | 3.5-fold reduction | 100-300 nM | [6] | |
| IL-10 | Human PBMC | 1.6-fold reduction | 100-300 nM | [6] | |
| IFN-γ | Human PBMC | 1.9-fold reduction | 100-300 nM | [6] | |
| IFN-γ | Human PBMC | 30-49% reduction in secreting cells | 1.2 µg/mL | [7] |
Table 3: Inhibition of T Cell Proliferation
| Compound | Cell Type | Assay | IC50 | Reference |
| This compound | - | - | Not available | - |
| Dexamethasone | Human PBMC | Con-A stimulated proliferation | > 10-6 M considered resistant | [8] |
| Specific IC50 values for this compound on T cell proliferation were not found in the reviewed literature. |
Experimental Protocols
The following are generalized protocols for key experiments cited in this guide. For detailed procedures, please refer to the original publications.
NF-κB Reporter Assay in Jurkat Cells
This assay is used to quantify the inhibition of NF-κB transcriptional activity.
-
Cell Culture: Jurkat cells stably transfected with an NF-κB-driven luciferase reporter construct are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound or dexamethasone for a specified period.
-
Stimulation: T cell activation is induced using agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin or PHA.
-
Incubation: The plates are incubated to allow for NF-κB activation and luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the luciferase activity, is calculated.[3]
Cytokine Production Measurement by ELISA
This protocol is used to quantify the concentration of specific cytokines secreted by T cells.
-
T Cell Isolation and Culture: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) or a T cell line like Jurkat is used.
-
Cell Plating and Treatment: Cells are plated and treated with this compound or dexamethasone.
-
Stimulation: T cells are activated with stimuli such as anti-CD3/CD28 antibodies, mitogens (e.g., PHA), or specific antigens.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
ELISA Procedure:
-
An ELISA plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is blocked to prevent non-specific binding.
-
The collected supernatants and a standard curve of known cytokine concentrations are added to the plate.
-
A biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, which is converted by HRP into a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.
-
T Cell Proliferation Assay (CFSE-based)
This assay measures the extent of T cell division upon stimulation.
-
T Cell Labeling: Isolated T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
Cell Culture and Treatment: Labeled cells are cultured with or without this compound or dexamethasone.
-
Stimulation: T cell proliferation is induced with mitogens or anti-CD3/CD28 antibodies.
-
Incubation: Cells are incubated for several days to allow for multiple rounds of cell division.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity, allowing for the quantification of the percentage of proliferating cells and the number of cell divisions.[9][10]
Conclusion
This compound and dexamethasone represent two distinct strategies for T cell immunomodulation. This compound offers a targeted approach with its T cell-specific inhibition of the NF-κB and AP-1 pathways, suggesting the potential for potent immunosuppression with a favorable side-effect profile.[3] Dexamethasone, a well-established glucocorticoid, provides broad and potent immunosuppression through its interaction with the glucocorticoid receptor, affecting a wide range of immune functions.
The choice between these agents will depend on the specific research or therapeutic context. For applications requiring selective T cell modulation, this compound presents a compelling option. For broad-spectrum immunosuppression, dexamethasone remains a cornerstone of therapy. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making in the design of future studies and the development of novel immunomodulatory strategies.
References
- 1. rndsystems.com [rndsystems.com]
- 2. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. A novel transcription factor inhibitor, SP100030, inhibits cytokine gene expression, but not airway eosinophilia or hyperresponsiveness in sensitized and allergen-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of dexamethasone on polyclonal T cell activation and redirected target cell lysis as induced by a CD19/CD3-bispecific single-chain antibody construct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro–Administered Dexamethasone Suppresses T Cell Function With Reversal by Interleukin-7 in Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 10. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Activity and Specificity of SP-100030 and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity and specificity of the dual NF-κB and AP-1 inhibitor, SP-100030, with other commonly used NF-κB pathway inhibitors. The information is intended to assist researchers in selecting the most appropriate compound for their specific experimental needs.
Introduction to this compound
This compound is a potent small molecule inhibitor that targets the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). It has demonstrated T-cell-specific immunosuppressive activity, making it a valuable tool for studying T-cell mediated inflammatory and autoimmune responses. This guide will compare this compound to other inhibitors, focusing on their potency, specificity, and mechanism of action.
Quantitative Comparison of Inhibitor Activity
The following table summarizes the reported inhibitory concentrations (IC50) of this compound and selected alternative compounds against NF-κB and other targets. It is important to note that direct comparison of IC50 values should be made with caution, as they can vary depending on the cell line, stimulus, and assay conditions used.
| Compound | Target(s) | IC50 | Cell Line | Assay Type | Reference |
| This compound | NF-κB, AP-1 | ~30-50 nM | Jurkat T-cells | Luciferase Reporter Assay | [1][2] |
| BAY 11-7082 | NF-κB (IκBα phosphorylation) | 10 µM | Various tumor cells | IκBα phosphorylation assay | [3] |
| Parthenolide (B1678480) | NF-κB (IKK, p50), FAK | ~5 µM | Various | IKK activity, Apoptosis | [4][5] |
| JSH-23 | NF-κB (p65 nuclear translocation) | 7.1 µM | RAW 264.7 macrophages | Luciferase Reporter Assay | [6] |
| SC75741 | NF-κB (p65) | ~200 nM | A549 | Luciferase Reporter Assay | [7] |
Specificity Profile of this compound
A key feature of this compound is its reported T-cell specificity. Studies have shown that it inhibits NF-κB activation and cytokine production in Jurkat T-cells and other T-cell lines, while having minimal effect on monocytic cell lines (e.g., THP-1), fibroblasts, and endothelial cells. This selectivity suggests a potentially favorable therapeutic window with reduced off-target effects compared to broader-spectrum NF-κB inhibitors. While a comprehensive kinome scan profile for this compound is not publicly available, its T-cell-specific action implies a targeted mechanism that is not ubiquitously active across all cell types.
Signaling Pathways and Points of Inhibition
The following diagram illustrates the NF-κB and AP-1 signaling pathways and highlights the known or proposed points of inhibition for this compound and its comparators.
Caption: NF-κB and AP-1 signaling pathways with inhibitor targets.
Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB in response to stimuli and in the presence of inhibitors.
Principle: A reporter plasmid containing a luciferase gene under the control of NF-κB response elements is introduced into cells. Upon NF-κB activation and binding to these elements, luciferase is expressed, and its activity is measured as a luminescent signal.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfect the cells with a commercially available NF-κB luciferase reporter plasmid and a constitutively expressed control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Alternatively, use a stable Jurkat cell line expressing an NF-κB luciferase reporter.[1][8][9]
-
-
Compound Treatment and Stimulation:
-
Plate the transfected cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate NF-κB activator, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or tumor necrosis factor-alpha (TNF-α), for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a luciferase assay lysis buffer.
-
Measure the firefly luciferase activity (NF-κB-dependent) and the control luciferase activity (e.g., Renilla) using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for NF-κB luciferase reporter assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB and AP-1.
Principle: Nuclear extracts containing activated transcription factors are incubated with a labeled DNA probe containing the consensus binding site. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
Detailed Methodology:
-
Nuclear Extract Preparation:
-
Treat cells with stimuli and inhibitors as described for the luciferase assay.
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction.
-
Determine the protein concentration of the nuclear extracts using a protein assay (e.g., Bradford assay).
-
-
Probe Labeling:
-
Synthesize or purchase double-stranded DNA oligonucleotides containing the consensus binding site for NF-κB (5'-GGGACTTTCC-3') or AP-1 (5'-TGACTCA-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin, digoxigenin).
-
-
Binding Reaction:
-
In a binding reaction buffer, incubate the nuclear extract with the labeled probe.
-
For competition assays to confirm specificity, add an excess of unlabeled probe (specific competitor) or a non-specific oligonucleotide (non-specific competitor) to separate reactions before adding the labeled probe.
-
For supershift assays to identify specific protein subunits, add an antibody against a specific subunit (e.g., p65, p50, c-Jun) to the binding reaction.
-
-
Electrophoresis and Detection:
-
Separate the binding reactions on a non-denaturing polyacrylamide gel.
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe by autoradiography or by using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Conclusion
This compound is a highly potent dual inhibitor of NF-κB and AP-1 with notable T-cell specificity. Its low nanomolar IC50 in T-cells makes it a more potent option compared to several other commonly used NF-κB inhibitors like BAY 11-7082 and JSH-23, in this specific cell type. The T-cell selectivity of this compound suggests a reduced potential for off-target effects in heterogeneous cell populations, which is a significant advantage for in vivo studies and therapeutic development. However, for studies requiring NF-κB inhibition in other cell types, alternatives such as SC75741 may be more suitable. The choice of inhibitor should be guided by the specific research question, the cell system being used, and the desired level of specificity. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these compounds.
References
- 1. signosisinc.com [signosisinc.com]
- 2. A luminescence-based method to assess antigen presentation and antigen-specific T cell responses for in vitro screening of immunomodulatory checkpoints and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SC75741 - Immunomart [immunomart.com]
- 8. NF-kB (Luc) Jurkat Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 9. bosterbio.com [bosterbio.com]
Unveiling the Selectivity of SP-100030: A Comparative Analysis Against Other NF-κB/AP-1 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
SP-100030 has emerged as a potent dual inhibitor of the transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein-1), both of which are critical regulators of the cellular inflammatory response. This guide provides a comprehensive comparison of the selectivity profile of this compound against other well-known inhibitors of these pathways—BAY 11-7082, Parthenolide (B1678480), and MG-132—supported by available experimental data and detailed methodologies.
At a Glance: Comparative Selectivity of NF-κB/AP-1 Inhibitors
The following table summarizes the known inhibitory activities and cellular selectivity of this compound and its counterparts.
| Compound | Primary Target(s) | IC50/Ki | Key Off-Targets/Additional Activities | Cellular Selectivity |
| This compound | NF-κB, AP-1 | 50 nM (for both)[1] | Not extensively profiled against a broad kinase panel in publicly available literature. | T-cell specific; minimal inhibition in monocytic (THP-1), fibroblast, endothelial, and epithelial cells.[1] |
| BAY 11-7082 | IκBα phosphorylation (IKK) | 5-10 µM[2] | NLRP3 inflammasome, USP7 (IC50 = 0.19 µM), USP21 (IC50 = 0.96 µM)[2][3] | Broad activity across various cell types. |
| Parthenolide | NF-κB pathway | Varies with cell type | Focal Adhesion Kinase (FAK1), STAT3, HDAC1[4][5][6] | Selectively induces apoptosis in tumor cells over normal cells.[4] |
| MG-132 | 26S Proteasome (Chymotrypsin-like activity) | Ki = 4 nM[7] | Calpain (IC50 = 1.2 µM), other proteases[7][8] | Selective toxicity towards cancerous glial cells over normal astrocytes.[9] |
In-Depth Selectivity Profile of this compound
This compound distinguishes itself as a highly potent and dual inhibitor of both NF-κB and AP-1, with a reported half-maximal inhibitory concentration (IC50) of 50 nM for each in Jurkat T-cells.[1] A key characteristic of this compound is its remarkable T-cell specificity. Studies have demonstrated that while it effectively suppresses cytokine production (IL-2, IL-8, TNF-α) in T-cell lines, it exhibits minimal inhibitory activity in other cell types, including the monocytic cell line THP-1, as well as fibroblasts, endothelial, and epithelial cells.[1] This suggests a favorable therapeutic window, potentially minimizing off-target effects in non-immune cells.
Comparative Analysis with Alternative Inhibitors
To contextualize the selectivity of this compound, it is compared here with three other widely used inhibitors that modulate the NF-κB pathway through different mechanisms.
BAY 11-7082: This compound inhibits the NF-κB pathway by irreversibly inhibiting the phosphorylation of IκBα, a critical step for NF-κB activation, with an IC50 in the range of 5-10 µM.[2] Unlike the targeted action of this compound on transcription factor activity, BAY 11-7082 acts upstream at the level of the IκB kinase (IKK) complex. Its selectivity profile is broader than that of this compound, with known off-target effects on the NLRP3 inflammasome and ubiquitin-specific proteases USP7 and USP21.[2][3]
Parthenolide: A sesquiterpene lactone derived from the feverfew plant, parthenolide has been shown to inhibit NF-κB activation, contributing to its anti-inflammatory and anti-cancer properties.[4][10][11] Its mechanism is complex and involves multiple targets, including direct inhibition of the IKK complex and p65 subunit of NF-κB. Furthermore, it has been shown to covalently target and inhibit Focal Adhesion Kinase (FAK1) and modulate the activity of STAT3 and HDAC1.[4][5][6] Parthenolide exhibits a degree of selectivity by preferentially inducing apoptosis in cancer cells over normal cells.[4]
MG-132: This peptide aldehyde is a potent, reversible inhibitor of the 26S proteasome, particularly its chymotrypsin-like activity, with a Ki of 4 nM.[7] By inhibiting the proteasome, MG-132 prevents the degradation of IκBα, thereby blocking NF-κB activation with an IC50 of 3 µM.[7] Its primary mechanism is therefore indirect inhibition of NF-κB. MG-132 is known to have off-target activity, notably the inhibition of calpain and other proteases.[7][8] It has demonstrated selective toxicity for glioblastoma cells compared to normal astrocytes.[9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the compounds and the methods used to characterize them, the following diagrams illustrate the NF-κB signaling pathway with the points of intervention for each inhibitor, and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Points of intervention for this compound and comparative inhibitors in the NF-κB signaling cascade.
Caption: A generalized workflow for determining the selectivity of inhibitors in different cell lines.
Experimental Protocols
NF-κB/AP-1 Luciferase Reporter Gene Assay
This assay is used to quantify the transcriptional activity of NF-κB or AP-1 in response to stimuli and in the presence of inhibitors.
Materials:
-
Jurkat or THP-1 cells stably transfected with an NF-κB or AP-1 luciferase reporter construct.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
96-well white, clear-bottom tissue culture plates.
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) for AP-1, or Tumor Necrosis Factor-alpha (TNF-α) for NF-κB).
-
Test inhibitors (this compound and alternatives).
-
Luciferase Assay System (e.g., Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and incubate overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitors for 1-2 hours.
-
Stimulation: Add the appropriate stimulus (e.g., 20 ng/mL TNF-α or 50 ng/mL PMA) to induce NF-κB or AP-1 activity.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.[7][12][13][14]
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability) and calculate the IC50 values for each inhibitor.
Cell Viability (MTT) Assay
This assay is performed in parallel with functional assays to assess the cytotoxicity of the inhibitors.
Materials:
-
Cells treated with inhibitors as in the reporter gene assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Protocol:
-
MTT Addition: Following the incubation period with the inhibitors, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15][16][17][18][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.
Materials:
-
Nuclear protein extracts from treated and untreated cells.
-
Biotin- or radio-labeled oligonucleotide probe containing the NF-κB consensus binding sequence.
-
Polyacrylamide gel.
-
Gel electrophoresis apparatus.
-
Detection system (chemiluminescence or autoradiography).
Protocol:
-
Nuclear Extract Preparation: Isolate nuclear proteins from cells treated with stimuli and/or inhibitors.
-
Binding Reaction: Incubate the nuclear extracts with the labeled oligonucleotide probe in a binding buffer.
-
Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a membrane and detect the labeled probe using an appropriate detection method.[20][21][22][23][24]
-
Analysis: A "shift" in the migration of the labeled probe indicates protein binding. The intensity of the shifted band corresponds to the amount of active NF-κB.
Conclusion
This compound presents a unique selectivity profile as a potent, dual inhibitor of NF-κB and AP-1 with pronounced T-cell specificity. This contrasts with other inhibitors like BAY 11-7082, Parthenolide, and MG-132, which act on different components of the NF-κB pathway and exhibit broader activity and distinct off-target profiles. The T-cell selectivity of this compound suggests a potential for a more targeted therapeutic approach with a reduced risk of widespread immunosuppression or other off-target effects. However, a comprehensive understanding of its selectivity would be greatly enhanced by further studies involving broad-panel kinase and enzyme screening. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative analyses and further investigate the nuanced activities of these important signaling inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Parthenolide and Its Soluble Analogues: Multitasking Compounds with Antitumor Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parthenolide Covalently Targets and Inhibits Focal Adhesion Kinase in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 7. med.emory.edu [med.emory.edu]
- 8. mdpi.com [mdpi.com]
- 9. Proteasome inhibitor MG132 induces selective apoptosis in glioblastoma cells through inhibition of PI3K/Akt and NFkappaB pathways, mitochondrial dysfunction, and activation of p38-JNK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in chemistry and bioactivity of parthenolide - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Electrophoretic mobility shift assay (EMSA) for NF-κB DNA-binding [bio-protocol.org]
- 21. Electrophoretic mobility shift assay analysis of NFκB transcriptional regulation by nuclear IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. licorbio.com [licorbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Confirming SP-100030 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm the cellular target engagement of SP-100030, a potent dual inhibitor of the transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). We will explore both indirect and direct methodologies, compare this compound with alternative inhibitors, and provide detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate assays for their drug discovery and development needs.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has demonstrated potent anti-inflammatory properties by targeting two key transcription factors: NF-κB and AP-1. These transcription factors are critical regulators of gene expression involved in immune responses, inflammation, cell proliferation, and apoptosis. Their dysregulation is implicated in a wide range of diseases, including inflammatory disorders and cancer. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-2, IL-8, and TNF-α in T-cell lines and has demonstrated efficacy in a murine model of collagen-induced arthritis.[1]
Confirming that a compound like this compound directly interacts with its intended targets, NF-κB and AP-1, within the complex cellular environment is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in the observed downstream biological effects.
Methods for Confirming Target Engagement
A multi-faceted approach combining indirect and direct assays provides the most robust evidence of target engagement.
1. Indirect Methods: Measuring Downstream Effects
These assays measure the functional consequences of inhibiting NF-κB and AP-1 activity.
-
Luciferase Reporter Assays: This is a widely used method to assess the transcriptional activity of NF-κB and AP-1.[2][3][4] Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB or AP-1 response elements. Inhibition of NF-κB or AP-1 by this compound results in a quantifiable decrease in luciferase expression. This method is highly sensitive and suitable for high-throughput screening.[2][3][4]
-
Quantitative PCR (qPCR) and ELISA: These techniques measure the expression of downstream target genes and proteins regulated by NF-κB and AP-1. For example, a decrease in the mRNA or protein levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β upon treatment with this compound provides indirect evidence of target engagement.
2. Direct Methods: Detecting the Physical Interaction
These assays provide direct evidence of the binding of this compound to NF-κB and AP-1.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement in intact cells and tissues.[5][6] The principle is that the binding of a ligand, such as this compound, to its target protein stabilizes the protein, leading to an increase in its thermal stability.[7][8] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
-
Electrophoretic Mobility Shift Assay (EMSA): EMSA is a classic technique to study protein-DNA interactions.[9][10][11] It can be used to assess the ability of this compound to inhibit the binding of NF-κB and AP-1 to their respective DNA consensus sequences. A reduction in the formation of the protein-DNA complex in the presence of the inhibitor indicates target engagement.[10]
-
Co-Immunoprecipitation (Co-IP): Co-IP can be used to demonstrate that this compound disrupts the interaction of NF-κB or AP-1 with their binding partners or co-activators.[12][13][14][15] By immunoprecipitating the target protein, one can analyze the associated proteins and see if the inhibitor alters these interactions.
Comparison with Alternative Inhibitors
Several other compounds are known to inhibit NF-κB and/or AP-1, each with distinct mechanisms of action. A comparative analysis is essential for understanding the unique properties of this compound.
| Compound | Target(s) | Mechanism of Action | Key Cellular Effects |
| This compound | NF-κB & AP-1 | Dual inhibitor of transcriptional activity. | Inhibits production of IL-2, IL-8, and TNF-α. |
| T-5224 | AP-1 (c-Fos/c-Jun) | Specifically inhibits the DNA binding activity of c-Fos/c-Jun. | Anti-inflammatory effects. |
| Celastrol | NF-κB | Inhibits IκBα phosphorylation and degradation. | Anti-inflammatory and anti-tumor activities. |
| Andrographolide | AP-1 & NF-κB | Inhibits the ERK pathway, leading to suppression of AP-1 activation. Also reported to inhibit NF-κB. | Anti-inflammatory and anti-cancer properties. |
Quantitative Data Summary
The following table presents a hypothetical quantitative comparison of the inhibitory activities of this compound and its alternatives, as might be determined by the experimental protocols outlined below.
| Compound | Target | Assay | IC50 (nM) |
| This compound | NF-κB | Luciferase Reporter Assay | 30 |
| AP-1 | Luciferase Reporter Assay | 50 | |
| NF-κB | EMSA | 1000 | |
| T-5224 | AP-1 | EMSA | 500 |
| Celastrol | NF-κB (p-IκBα) | Western Blot | 250 |
| Andrographolide | AP-1 | Luciferase Reporter Assay | 1500 |
Experimental Protocols
1. Luciferase Reporter Assay for NF-κB/AP-1 Inhibition
-
Cell Culture and Transfection: Plate HEK293T cells in a 96-well plate. Co-transfect cells with an NF-κB or AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or alternative inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inducer (e.g., TNF-α for NF-κB, PMA for AP-1) for 6-8 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 values from the dose-response curves.
2. Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures for 3 minutes, followed by cooling for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Quantification: Analyze the amount of soluble target protein (e.g., p65 subunit of NF-κB or c-Jun subunit of AP-1) in the supernatant by Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
3. Electrophoretic Mobility Shift Assay (EMSA)
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without this compound and stimulated to activate NF-κB or AP-1.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the consensus binding site for NF-κB or AP-1 with a radioactive or non-radioactive tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or chemiluminescence. A decrease in the intensity of the shifted band in the presence of the inhibitor indicates reduced DNA binding.
Visualizing Signaling Pathways and Workflows
To better understand the points of intervention of this compound and the experimental approaches to confirm its target engagement, the following diagrams illustrate the NF-κB and AP-1 signaling pathways and a general experimental workflow.
Caption: NF-κB and AP-1 signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for confirming this compound target engagement.
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.es [promega.es]
- 5. CETSA [cetsa.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Regulation and Control of AP-1 Binding Activity in Embryotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 14. assaygenie.com [assaygenie.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
SP-100030: A Comparative Analysis of a Dual NF-κB and AP-1 Inhibitor in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of SP-100030, a potent dual inhibitor of the transcription factors NF-κB and AP-1, against relevant alternatives in the context of inflammatory disease models. This document synthesizes available experimental data to offer an objective performance analysis, complete with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.
Executive Summary
This compound has demonstrated significant efficacy in preclinical models of inflammation, primarily through its targeted inhibition of T-cell-specific NF-κB and AP-1 activity. This dual-action mechanism effectively suppresses the expression of key pro-inflammatory cytokines. While direct head-to-head comparative studies with other specific inhibitors in the same experimental setup are limited in the public domain, this guide compiles and contrasts the performance of this compound with data from studies on dexamethasone (B1670325), a widely used corticosteroid with known anti-inflammatory properties, including the modulation of NF-κB signaling.
Data Presentation
In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value | Citation |
| NF-κB Luciferase Reporter Assay | Jurkat T-cells | IC50 | 30 nM | [1][2] |
| AP-1 Transcriptional Activation | Jurkat T-cells | IC50 | 50 nM | [2] |
| NF-κB Transcriptional Activation | Jurkat T-cells | IC50 | 50 nM | [2] |
| Cytokine Inhibition (IL-2, IL-8, TNF-α) | Jurkat T-cells | - | >85% at 3 µM | - |
In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA)
| Treatment | Dosage | Arthritis Score (Day 34) | p-value | Citation |
| This compound | 10 mg/kg/day i.p. | 5.6 ± 1.7 | < 0.001 | [1] |
| Control | Vehicle | 9.8 ± 1.5 | - | [1] |
Comparative Efficacy Data from Dexamethasone Studies in Arthritis Models
The following table presents data from separate studies on dexamethasone in rodent models of arthritis. It is important to note that these results are not from direct comparative experiments with this compound and are provided for contextual understanding of a standard anti-inflammatory agent.
| Study Compound | Model | Dosage | Outcome | Citation |
| Dexamethasone | Rat CIA | 0.1 mg/kg | Significant reduction in inflammation and bone resorption | [3] |
| Dexamethasone-loaded hydrogel | Rat CIA | 1 mg/kg (intra-articular) | Attenuated paw swelling, arthritis scores, and joint destruction | [4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a cell-permeable compound that selectively inhibits the activation of NF-κB and AP-1 in T-cells. This prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2]
Experimental Workflow: In Vivo Efficacy Assessment
The following diagram outlines the typical workflow for evaluating the efficacy of an anti-inflammatory compound in a collagen-induced arthritis model.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Jurkat T-cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization, using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
24 hours post-transfection, cells are pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour.
-
NF-κB activation is induced by stimulating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and phytohemagglutinin (PHA) for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on NF-κB-driven luciferase expression.[5][6][7]
-
In Vitro Jurkat Cell Activation for Cytokine Analysis
This protocol is used to assess the effect of a compound on T-cell activation and cytokine production.
-
Cell Culture:
-
Jurkat T-cells are maintained in RPMI 1640 medium supplemented with 10% FBS.
-
-
Compound Incubation and Cell Activation:
-
Cytokine Measurement:
-
The supernatant is collected, and the concentrations of secreted cytokines such as IL-2, IL-8, and TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is a widely accepted standard for evaluating the efficacy of anti-arthritic compounds.
-
Animals:
-
Male DBA/1J mice are typically used as they are susceptible to CIA.
-
-
Induction of Arthritis:
-
On day 0, mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
On day 21, a booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[1]
-
-
Treatment:
-
From day 21 to day 34, mice are treated daily with intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or the vehicle control.[1]
-
-
Assessment of Arthritis:
-
The severity of arthritis in each paw is clinically scored on a scale of 0 to 4, based on the degree of erythema and swelling. The scores for all four paws are summed for a total arthritis score per mouse.
-
At the end of the study (e.g., day 34), joints are collected for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
References
- 1. The effect of a T cell-specific NF-kappa B inhibitor on in vitro cytokine production and collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Effects of combination M40403 and dexamethasone therapy on joint disease in a rat model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.es [promega.es]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to SP-100030 and its Elusive Inactive Analog
For researchers and drug development professionals investigating inflammatory and immune responses, the potent dual inhibitor of NF-κB and AP-1, SP-100030, presents a valuable tool. However, a comprehensive understanding of its specific effects necessitates comparison with a structurally similar but biologically inactive control compound. Despite extensive investigation, a commercially available or explicitly described inactive structural analog of this compound for use as a negative control in research has not been identified in the public domain.
This guide provides a detailed overview of this compound, including its mechanism of action, and discusses the critical role that a hypothetical inactive analog would play in validating research findings. In the absence of a specific counterpart, this document will focus on the known experimental data for this compound and outline the ideal characteristics and experimental utility of a suitable negative control.
This compound: A Dual Inhibitor of NF-κB and AP-1
This compound is a cell-permeable pyrimidinecarboxamide compound that potently and reversibly inhibits the transcriptional activity of both Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These two transcription factors are critical mediators of the inflammatory cascade, regulating the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Mechanism of Action:
This compound exerts its inhibitory effects by blocking the signaling pathways that lead to the activation of NF-κB and AP-1. This ultimately prevents their translocation to the nucleus and subsequent binding to the promoter regions of their target genes, thereby downregulating the expression of inflammatory mediators.
The Importance of an Inactive Control
In pharmacology and cell biology research, an inactive structural analog is a molecule that is chemically very similar to the active drug but lacks its biological activity. The use of such a control is crucial for demonstrating that the observed effects of the active compound are due to its specific interaction with its target and not due to off-target effects, solvent effects, or general cellular stress.
Ideal Characteristics of an Inactive Analog for this compound:
-
Structural Similarity: The inactive analog should have a chemical structure as close as possible to this compound, differing only in a key functional group essential for its inhibitory activity.
-
Lack of Biological Activity: It should not inhibit NF-κB or AP-1 activity, even at high concentrations.
-
Similar Physicochemical Properties: Properties such as solubility, cell permeability, and stability should be comparable to this compound to ensure similar exposure to cells or tissues.
Experimental Data for this compound
The following table summarizes key in vitro and in vivo data for this compound. In the absence of a specific inactive analog, control groups in these studies typically consist of vehicle-treated subjects.
| Parameter | Cell Line/Model | Method | Result | Reference |
| NF-κB Inhibition (IC50) | Jurkat T cells | Luciferase Reporter Assay | 50 nM | |
| AP-1 Inhibition (IC50) | Jurkat T cells | Luciferase Reporter Assay | 50 nM | |
| IL-2 Production Inhibition | Jurkat T cells | ELISA | Potent Inhibition | |
| IL-8 Production Inhibition | Jurkat T cells | ELISA | Potent Inhibition | |
| TNF-α Production Inhibition | Jurkat T cells | ELISA | Potent Inhibition | |
| In vivo Efficacy | Murine Collagen-Induced Arthritis | Arthritis Scoring | Significant reduction in arthritis severity | [1] |
Experimental Protocols
NF-κB and AP-1 Reporter Gene Assays
A common method to assess the inhibitory activity of compounds like this compound is the use of reporter gene assays.
Protocol:
-
Cell Culture: Jurkat T cells are cultured in appropriate media and conditions.
-
Transfection: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB or AP-1 binding sites. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter can be used for normalization.
-
Treatment: Transfected cells are pre-incubated with various concentrations of this compound or the control compound for a specified time.
-
Stimulation: Cells are then stimulated with an agent known to activate the NF-κB and AP-1 pathways, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luminometry: The luciferase activity is measured using a luminometer after the addition of the appropriate substrates.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition is calculated relative to the vehicle-treated, stimulated control. The IC50 value, the concentration at which 50% of the maximal response is inhibited, is then determined by non-linear regression analysis.
Conclusion
References
Safety Operating Guide
Proper Disposal of SP-100030: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling SP-100030, a potent NF-κB and activator protein-1 (AP-1) dual inhibitor, adherence to proper disposal protocols is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing it as a potentially hazardous substance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This material should be considered hazardous until comprehensive toxicological data becomes available. Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to this compound.
| Property | Value | Source |
| CAS Number | 154563-54-9 | Merck |
| Molecular Formula | C₁₄H₅ClF₉N₃O | Cayman Chemical |
| Molecular Weight | 437.65 g/mol | Tocris Bioscience |
| Solubility in Ethanol | 1-10 mg/mL | Cayman Chemical |
| Solubility in DMSO | 1-10 mg/mL | Cayman Chemical |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure all contaminated materials are handled as hazardous waste.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be segregated as chemical hazardous waste. This includes:
-
Unused or expired solid this compound compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, centrifuge tubes, vials, and gloves.
-
Contaminated personal protective equipment (PPE).
Step 2: Waste Collection and Labeling
Collect all segregated this compound waste in a dedicated and clearly labeled hazardous waste container. The container must be:
-
Leak-proof and sealable.
-
Appropriate for the type of waste (e.g., a sharps container for contaminated needles).
-
Clearly labeled with "Hazardous Waste," the chemical name "this compound," the approximate quantity, and the date of accumulation.
Step 3: Consultation with Institutional Environmental Health and Safety (EHS)
Before final disposal, it is mandatory to contact your institution's Environmental Health and Safety (EHS) department. The EHS office will provide specific guidance on the collection, storage, and disposal procedures that comply with local, state, and federal regulations.
Step 4: Final Disposal
The designated hazardous waste containing this compound will be collected by your institution's EHS personnel or a certified hazardous waste disposal contractor. The standard and recommended method for the final destruction of this type of chemical waste is incineration.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
